2-Nitrophenyl selenocyanate
Description
Properties
IUPAC Name |
(2-nitrophenyl) selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLJWULWKQRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068660 | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51694-22-5 | |
| Record name | 2-Nitrophenyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51694-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051694225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Nitrophenyl Selenocyanate: Properties, Structure, and Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Nitrophenyl selenocyanate (o-NPSC) is a versatile organoselenium reagent characterized by its dual functional-group reactivity, stemming from the electrophilic selenium center and the electron-withdrawing nitro group. Primarily recognized for its critical role in the Grieco elimination for the dehydration of alcohols to alkenes, o-NPSC also serves as a precursor for various organoselenium compounds. The inherent biological activities associated with both the selenocyanate and nitroaryl moieties make it a compound of interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, key synthetic applications with detailed protocols, and essential safety and handling information.
Chemical Structure and Identification
This compound is an aromatic compound where a selenocyanate (-SeCN) group and a nitro (-NO₂) group are substituted at the ortho (1,2) positions on a benzene ring. The strong electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the selenium atom.
dot
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-nitro-2-selenocyanatobenzene | [1] |
| Synonyms | o-Nitrophenyl selenocyanate, o-NPSC, 1-Nitro-2-selenocyanatobenzene, o-Nitrophenylselenyl cyanide | [2][3] |
| CAS Number | 51694-22-5 | [1][2] |
| Molecular Formula | C₇H₄N₂O₂Se | [1] |
| Molecular Weight | 227.08 g/mol | [2] |
| SMILES | [O-]--INVALID-LINK--c1ccccc1[Se]C#N | [3] |
| InChI | 1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | [3] |
| InChIKey | LHBLJWULWKQRON-UHFFFAOYSA-N |[3] |
Physicochemical and Spectroscopic Properties
This compound is a brown or dark brown crystalline solid at room temperature.[4] It is stable under standard conditions but is incompatible with strong acids and oxidizing agents.[4]
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | Crystalline Powder / Solid | [4] |
| Color | Brown / Dark Brown | [4] |
| Melting Point | 140-142 °C | [3] |
| Boiling Point | 345.2 ± 44.0 °C (Predicted) | [4] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol. |[4] |
Table 3: Predicted Spectroscopic Data While experimental spectra are available in databases such as SpectraBase, the following table outlines the expected characteristic signals based on the compound's functional groups.[5]
| Spectroscopy | Characteristic Absorption / Shift |
| IR Spectroscopy | ~3100-3000 cm⁻¹ : Aromatic C-H stretch.~2150 cm⁻¹ : Sharp, medium intensity C≡N stretch (characteristic of selenocyanates).~1600 cm⁻¹ : C=C aromatic ring stretch.~1520 cm⁻¹ & ~1340 cm⁻¹ : Strong asymmetric and symmetric N=O stretches from the nitro group. |
| ¹H NMR | ~7.5-8.5 ppm : Four protons in the aromatic region, exhibiting a complex splitting pattern typical of a 1,2-disubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield. |
| ¹³C NMR | ~140-150 ppm : Carbon attached to the nitro group.~120-140 ppm : Other aromatic carbons.~100-110 ppm : Carbon of the -SeC N group.[5] |
| Mass Spectrometry | m/z 228 : Molecular ion peak (for the most abundant Se isotope, ⁸⁰Se). The spectrum will show a characteristic isotopic pattern for selenium.[5] |
Synthesis and Key Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of aryl selenocyanates involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with potassium selenocyanate.[6][7]
Reaction Scheme: 2-Nitroaniline → [2-Nitrophenyldiazonium salt] → this compound
Experimental Protocol: Representative Synthesis
This protocol is adapted from established procedures for the synthesis of aryl selenocyanates from anilines.[6][7]
-
Diazotization:
-
Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 2-nitrophenyldiazonium salt solution.
-
-
Selenocyanation:
-
In a separate flask, dissolve potassium selenocyanate (KSeCN) (1.2 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the KSeCN solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
Observe for the evolution of nitrogen gas and the formation of a precipitate.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Application in Organic Synthesis: The Grieco Elimination
The Grieco elimination is a powerful method for the dehydration of primary alcohols to terminal alkenes via a selenide intermediate.[8][9] this compound is the key reagent for this transformation. The reaction proceeds through a syn-elimination of a selenoxide intermediate, which is generated in situ.[8]
dot
Caption: Workflow of the Grieco elimination using o-NPSC.
Experimental Protocol: Grieco Elimination
The following protocol is based on a published procedure.[6]
-
Selenide Formation:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add o-Nitrophenylselenocyanate (1.44 eq) followed by tri-n-butylphosphine (n-Bu₃P) (1.48 eq) at ambient temperature.
-
Stir the reaction mixture at this temperature for 3 hours.
-
-
Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) (5.0 eq) followed by the slow addition of aqueous hydrogen peroxide (H₂O₂) (35% w/w, 7.3 eq).
-
Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the terminal alkene.
-
Role in Drug Discovery and Development
The unique structure of this compound, combining two biologically relevant pharmacophores, makes it an intriguing scaffold for medicinal chemistry.
-
Selenocyanate Moiety: Organoselenium compounds, including selenocyanates, are widely investigated for their potent biological activities. They are known to exhibit significant antioxidant and anticancer properties, often acting as cytotoxic agents against cancer cells by inducing apoptosis and interacting with cellular redox systems.[10][11]
-
Nitroaryl Moiety: The nitro group is a well-established functional group in pharmaceuticals, contributing to a wide spectrum of activities including antimicrobial, antiparasitic, and antineoplastic effects.[7] It can act as a bio-reductive prodrug, forming reactive nitrogen species that are toxic to pathogens, or enhance binding to target proteins through its strong electron-withdrawing and polar nature.[7][12]
The combination of these two groups suggests potential for synergistic or multi-target activity, making o-NPSC and its derivatives promising candidates for further investigation as therapeutic agents.
dot
Caption: Relationship between o-NPSC structure and its therapeutic potential.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.
Table 4: GHS Hazard Information
| Hazard | Code | Description |
|---|---|---|
| Pictograms | GHS06, GHS08, GHS09 | Skull and Crossbones, Health Hazard, Environment |
| Signal Word | Danger | |
| Hazard Statements | H301 + H331 | Toxic if swallowed or if inhaled. |
| H373 | May cause damage to organs through prolonged or repeated exposure. | |
| H410 | Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P260, P264, P273, P301+P310, P304+P340+P311 | Do not breathe dust. Wash skin thoroughly after handling. Avoid release to the environment. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. |
Reference for Table 4:[2]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. A respirator may be required if dust is generated.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
References
- 1. This compound 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]
- 2. This compound 97.5 51694-22-5 [sigmaaldrich.com]
- 3. This compound 97.5 51694-22-5 [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound | C7H4N2O2Se | CID 103931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Nitrophenyl selenocyanate | 19188-18-2 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Infrared Spectra between 100 and 2500 Cm.-1 of Some Complex Metal Cyanates, Thiocyanates, and Selenocyanates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
2-Nitrophenyl Selenocyanate: A Technical Guide for Researchers
CAS Number: 51694-22-5
This technical guide provides an in-depth overview of 2-Nitrophenyl selenocyanate, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations.
Core Chemical and Physical Data
This compound is an organoselenium compound characterized by the presence of a nitro group and a selenocyanate group on a benzene ring. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 51694-22-5 | [1][2][3] |
| Molecular Formula | O₂NC₆H₄SeCN | [1] |
| Molecular Weight | 227.08 g/mol | [1] |
| Melting Point | 140-142 °C | [1] |
| Assay Purity | 97.5% | [1] |
| EC Number | 257-350-4 | [1] |
| Beilstein/REAXYS Number | 1309777 | [1] |
Synthesis and Reactivity
While various methods exist for the synthesis of organic selenocyanates, a common approach involves the reaction of selenides with cyanating agents.[4] Another efficient method for producing selenocyanates of amino pyrazoles and related heterocycles utilizes in situ generated triselenium dicyanide from malononitrile and selenium dioxide.[5]
This compound is a key reagent in the Grieco elimination, a reaction that dehydrates primary aliphatic alcohols to form terminal alkenes.[6][7] This transformation proceeds through a selenide intermediate, which is then oxidized to a selenoxide that undergoes a syn-elimination.[7]
Applications in Research and Drug Development
The utility of this compound extends across various domains of chemical and biological research:
-
Organic Synthesis: Its primary application is in the Grieco elimination for the synthesis of alkenes from alcohols.[6][7] It is also employed in the preparation of various steroidal compounds and 2-nitrophenylselenyl derivatives.
-
Biochemical Research: The compound is used to investigate the reaction mechanisms with biological molecules, such as the zinc/thiolate clusters found in metallothionein.
-
Medicinal Chemistry: Organoselenocyanates, as a class, are recognized for their potential as antioxidant and anticancer agents.[4][8] Some selenocyanates act as mechanism-based inhibitors of enzymes like histone deacetylase 6 (HDAC6), where the selenocyanate is enzymatically converted to a selenolate anion that binds to the catalytic zinc ion.[9][10]
Experimental Protocols
The Grieco Elimination of a Primary Alcohol
This protocol describes the dehydration of a primary alcohol to a terminal alkene using this compound.
Materials:
-
Primary alcohol
-
o-Nitrophenylselenocyanate
-
n-Tributylphosphine (n-Bu₃P)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
35% (w/w) Hydrogen peroxide (H₂O₂) in H₂O
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous THF, add o-nitrophenylselenocyanate (1.44 equivalents) and n-Bu₃P (1.48 equivalents) sequentially at ambient temperature.
-
Stir the reaction mixture at this temperature for 3 hours.
-
Cool the mixture to 0 °C and add sodium bicarbonate (5.0 equivalents), followed by the dropwise addition of 35% aqueous hydrogen peroxide (7.3 equivalents).
-
Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by a suitable method, such as column chromatography.[6]
Synthesis of Selenocyanates of Amino Pyrazoles
This protocol outlines a general procedure for the synthesis of selenocyanated amino pyrazoles.
Materials:
-
Amino pyrazole derivative
-
Malononitrile
-
Selenium dioxide (SeO₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, combine malononitrile (1.5 equivalents) and SeO₂ (3.0 equivalents) in DMSO.
-
Stir the resulting mixture at 40 °C for five minutes.
-
Add the amino pyrazole (1.0 equivalent) to the mixture and continue stirring for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to obtain the crude product, which can be further purified if necessary.[5]
Visualized Pathways and Workflows
The following diagrams illustrate key processes involving this compound.
Caption: The reaction mechanism of the Grieco elimination.
Caption: Mechanism-based inhibition of HDAC6 by a selenocyanate.
References
- 1. 2-硝基苯基硒基氰酸酯 97.5% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grieco Elimination | NROChemistry [nrochemistry.com]
- 7. Grieco elimination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Weight of 2-Nitrophenyl selenocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of 2-Nitrophenyl selenocyanate, a compound of interest in various research and development applications.
Molecular Weight Data
The molecular weight of a compound is a fundamental physical property crucial for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined to be 227.08 g/mol [1].
For clarity and comparative purposes, the elemental composition and their respective contributions to the total molecular weight are summarized below.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Nitrogen | N | 2 | 14.007[2][3] | 28.014 |
| Oxygen | O | 2 | 15.999[4] | 31.998 |
| Selenium | Se | 1 | 78.971[5][6] | 78.971 |
| Total | 227.092 |
Note: The sum of the isotopic atomic weights provides a calculated molecular weight that is in close agreement with the reported value.
Molecular Formula
The established linear formula for this compound is O2NC6H4SeCN[1]. This formula is foundational to the calculation of its molecular weight.
Experimental Protocols and Methodologies
The determination of a chemical compound's molecular weight is a standard procedure that does not involve complex experimental protocols or signaling pathways. It is a calculation based on the compound's molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).
Therefore, detailed experimental workflows or signaling pathway diagrams are not applicable to the determination of molecular weight.
Logical Relationship Diagram
The following diagram illustrates the logical process for determining the molecular weight of this compound.
Diagram 1: Workflow for Molecular Weight Calculation.
References
- 1. This compound 97.5 51694-22-5 [sigmaaldrich.com]
- 2. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 4. Oxygen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Selenium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Selenium | Se (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-Nitrophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrophenyl selenocyanate (NPSC) is a versatile organoselenium compound with a multifaceted mechanism of action. Primarily recognized for its role as a potent electrophile and a mimic of the antioxidant enzyme glutathione peroxidase (GPx), NPSC engages with cellular systems through direct interaction with nucleophilic biomolecules and modulation of redox-sensitive signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of NPSC, detailing its biochemical reactions, impact on cellular signaling, and potential as a therapeutic agent. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Core Mechanisms of Action
The biological activity of this compound stems from two primary chemical properties: its potent electrophilicity and its ability to participate in redox cycling, thereby mimicking the function of glutathione peroxidase.
Electrophilic Reactivity with Thiols
The selenium atom in NPSC is electron-deficient due to the electron-withdrawing effects of the adjacent cyanide and 2-nitrophenyl groups. This makes it a strong electrophile, readily attacked by soft nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (GSH)[1][2].
The reaction with thiols is a key initiating step in the biological activity of NPSC. The thiolate anion (RS⁻) attacks the selenium atom, displacing the cyanide ion (CN⁻) and forming a selenenyl sulfide (R-S-Se-Ar, where Ar is the 2-nitrophenyl group).
This initial reaction can lead to several downstream effects:
-
Depletion of Intracellular Glutathione: NPSC reacts with the abundant cellular antioxidant glutathione, leading to its depletion and potentially inducing oxidative stress[3].
-
Modification of Protein Cysteines: NPSC can covalently modify cysteine residues in proteins, altering their structure and function. This can lead to enzyme inhibition or activation of signaling pathways.
-
Generation of Reactive Species: The displaced cyanide ion can have its own toxicological effects, although at the concentrations typically used in research, the primary effects are attributed to the organoselenium moiety.
Glutathione Peroxidase (GPx) Mimicry and Redox Cycling
NPSC exhibits glutathione peroxidase-like activity by catalyzing the reduction of hydroperoxides (ROOH), such as hydrogen peroxide (H₂O₂), at the expense of a thiol co-substrate, typically glutathione[4][5]. This catalytic cycle involves the selenium center of NPSC undergoing a series of oxidation and reduction steps.
The generally accepted catalytic cycle for GPx mimics like NPSC is as follows:
-
Reaction with Thiol: As described above, NPSC reacts with a thiol (GSH) to form a selenenyl sulfide.
-
Oxidation by Peroxide: The selenenyl sulfide is proposed to be an intermediate. More likely, the initially formed selenol (ArSeH), after reduction of the selenenyl sulfide, is the species that reacts with a hydroperoxide. The selenol is oxidized by a hydroperoxide (ROOH) to a selenenic acid (ArSeOH).
-
Reduction by a Second Thiol: The selenenic acid reacts with a second thiol molecule to regenerate the selenenyl sulfide and produce water.
-
Regeneration of the Active Species: The selenenyl sulfide reacts with another thiol to regenerate the selenol, which can then re-enter the catalytic cycle.
This GPx mimicry allows NPSC to function as an antioxidant, protecting cells from oxidative damage by detoxifying harmful peroxides. However, the depletion of the thiol pool during this process can also contribute to a pro-oxidant environment.
Modulation of Cellular Signaling Pathways
The electrophilic nature of NPSC and its ability to induce changes in the cellular redox state allow it to modulate key signaling pathways involved in cellular stress responses, proliferation, and apoptosis.
The Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response[6][7]. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Electrophiles, such as NPSC, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, upregulating their expression[8].
The induction of the Nrf2/ARE pathway by NPSC would represent a protective cellular response to the electrophilic and oxidative stress it imposes.
Potential for Histone Deacetylase (HDAC) Inhibition
Recent studies on selenocyanate-containing molecules suggest a more specific and potent mechanism of action involving the inhibition of histone deacetylases (HDACs). A structural analog of NPSC, SelSA-2, has been shown to be a potent inhibitor of HDAC6 with an IC₅₀ of 8.9 nM[9][10].
The proposed mechanism involves the intracellular reduction or hydrolysis of the selenocyanate to a selenol (R-SeH). This selenol, in its deprotonated selenolate form (R-Se⁻), acts as the active pharmacophore, coordinating to the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity[9][10].
Given the structural similarities, it is plausible that NPSC could also function as an HDAC inhibitor through a similar mechanism-based activation. This represents a significant potential avenue for its therapeutic application, particularly in cancer, where HDAC inhibitors are an established class of drugs.
Quantitative Data
| Compound | Target/Activity | Metric | Value | Reference |
| SelSA-2 (selenocyanate analog) | HDAC6 Inhibition | IC₅₀ | 8.9 nM | [9][10] |
| Various Selenocyanate Derivatives | Anticancer (HT-29, H1299 cells) | IC₅₀ | < 12 µM | |
| Selenocyanate Derivative 1a | Antibacterial (S. epidermidis) | MIC | 12.5 µg/mL | |
| Selenocyanate Derivative 2a | Antibacterial (S. epidermidis) | MIC | 12.5 µg/mL |
Experimental Protocols
Glutathione Peroxidase (GPx) Mimic Activity Assay
This protocol describes a common method to determine the GPx-like activity of NPSC by monitoring the NADPH oxidation in a coupled reaction with glutathione reductase.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Hydrogen peroxide (H₂O₂) or other peroxide substrate (e.g., cumene hydroperoxide)
-
This compound (NPSC) solution in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing phosphate buffer, GSH, GR, and NADPH at appropriate concentrations.
-
Add the NPSC solution to the reaction mixture to initiate the reaction. A vehicle control (solvent only) should be run in parallel.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the peroxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The GPx-like activity is calculated from the rate of NADPH consumption, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity correlation between natural glutathione peroxidase (GPx) and mimics: a biomimetic concept for the design and synthesis of more efficient GPx mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Grieco Elimination: A Technical Guide to Alkene Synthesis
Abstract
This technical guide provides a comprehensive overview of the Grieco elimination, a powerful and widely used method for the dehydration of primary alcohols to terminal alkenes. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction's core principles, detailed experimental protocols, and a survey of its applications. Key quantitative data is summarized in tabular format for straightforward comparison, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
The Grieco elimination is a named organic reaction that facilitates the dehydration of an aliphatic primary alcohol to a terminal alkene via a selenide intermediate. Discovered by Paul A. Grieco and his colleagues, this reaction has become a staple in organic synthesis, particularly in the construction of complex molecules and natural products, such as in the Danishefsky Taxol total synthesis. The reaction is renowned for its mild conditions and high efficiency.
The transformation proceeds in two main stages. Initially, the alcohol reacts with o-nitrophenylselenocyanate and a phosphine, typically tributylphosphine, to form a stable alkyl aryl selenide. In the subsequent step, the selenide is oxidized, commonly with hydrogen peroxide, to a selenoxide. This intermediate then undergoes a spontaneous syn-elimination to furnish the desired terminal alkene.
Reaction Mechanism and Principles
The Grieco elimination operates through an Ei (Elimination Internal) mechanism, which is a type of pericyclic syn elimination. This concerted, thermal process proceeds through a cyclic transition state, akin to the well-known Cope elimination.
The key steps of the mechanism are as follows:
-
Activation of Selenocyanate: Tributylphosphine attacks the selenium atom of o-nitrophenylselenocyanate, displacing the cyanide ion to form a reactive phosphonium salt.
-
Selenide Formation: The alcohol then acts as a nucleophile, attacking the phosphonium salt. This leads to the formation of the alkyl aryl selenide intermediate with the concomitant formation of tributylphosphine oxide.
-
Oxidation: The selenide is oxidized to the corresponding selenoxide using an oxidizing agent, most commonly hydrogen peroxide.
-
Syn-Elimination: The selenoxide undergoes a thermal syn-elimination. The selenoxide oxygen atom acts as an internal base, abstracting a β-hydrogen atom through a five-membered cyclic transition state. This concerted process results in the formation of the terminal alkene and an arylselenenic acid byproduct.
dot
Caption: The mechanism of the Grieco elimination reaction.
Quantitative Data Summary
The Grieco elimination has been successfully applied to a wide range of primary alcohols, consistently providing good to excellent yields of the corresponding terminal alkenes. The following table summarizes representative examples from the literature, showcasing the reaction's substrate scope and efficiency.
| Substrate (Primary Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octadecanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 95 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |
| 1-Dodecanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 92 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |
| Cyclohexylmethanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 85 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |
| 3-Phenyl-1-propanol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 90 | Grieco, P. A. et al. J. Org. Chem.1976 , 41, 1485. |
| A complex polyol | o-NO₂PhSeCN, n-Bu₃P; H₂O₂ | THF | rt | 3, then 2 | 88 | J. Am. Chem. Soc.2022 , 144, 1528. |
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the Grieco elimination, based on established literature procedures.
Materials and Reagents
-
Primary alcohol
-
ortho-Nitrophenylselenocyanate (o-NO₂PhSeCN)
-
Tributylphosphine (n-Bu₃P)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (30-35% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure
Step 1: Selenide Formation
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add o-nitrophenylselenocyanate (1.1 - 1.5 eq).
-
To this mixture, add tributylphosphine (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Oxidation and Elimination
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a saturated aqueous solution of sodium bicarbonate (approx. 5 eq).
-
Slowly add hydrogen peroxide (30-35% aqueous solution, 5-8 eq) to the vigorously stirred mixture. Caution: This addition can be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess hydrogen peroxide.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure terminal alkene.
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// Edges Start -> AddReagents; AddReagents -> Stir1; Stir1 -> Cool; Cool -> AddOxidant; AddOxidant -> Stir2; Stir2 -> Quench; Quench -> Extract; Extract -> WashDry; WashDry -> Purify; Purify -> Product; }
The Role of Organoselenium Compounds in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoselenium chemistry has emerged from a niche area of study to become a formidable tool in the arsenal of synthetic organic chemists. The unique properties of selenium, positioned between sulfur and tellurium in the periodic table, impart a versatile reactivity profile to its organic derivatives, allowing them to function as reagents, catalysts, and key intermediates.[1][2] This technical guide provides an in-depth exploration of the pivotal roles organoselenium compounds play in contemporary organic synthesis. It covers their application in key transformations—including oxidations, reductive processes, and the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation. Emphasis is placed on reaction mechanisms, catalytic cycles, and the growing importance of green chemistry principles in selenium-mediated reactions.[3][4][5] Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in academia and industry.
Introduction: The Unique Reactivity of Organoselenium Compounds
Organoselenium compounds owe their synthetic utility to several key characteristics derived from the selenium atom itself. The carbon-selenium (C-Se) bond is weaker than a carbon-sulfur (C-S) bond (234 kJ/mol vs. 272 kJ/mol), and selenium is more nucleophilic and more acidic than its sulfur counterpart.[1] Furthermore, selenium can readily exist in various oxidation states (-2, +2, +4, +6), with Se(II) and Se(IV) being the most common in synthesis.[1]
A defining feature of organoselenium chemistry is the facile oxidation of selenides (R-Se-R') to selenoxides (R-Se(O)-R') and the subsequent syn-elimination of a β-proton. This selenoxide elimination occurs under exceptionally mild conditions to form alkenes and has become a cornerstone reaction in organic synthesis.[1][2] This reactivity contrasts sharply with sulfur chemistry, where the analogous sulfoxide elimination requires much harsher conditions.
The principal classes of organoselenium reagents include:
-
Diselenides (R-Se-Se-R): Stable precursors to more reactive species. Diphenyl diselenide is a common, commercially available example.[1]
-
Selenols (R-SeH): The selenium analogs of alcohols and thiols. They are powerful nucleophiles but are often unstable and malodorous.[1]
-
Selanyl Halides (R-Se-X): Electrophilic selenium sources, such as phenylselenyl chloride (PhSeCl) and phenylselenyl bromide (PhSeBr), used to activate carbon-carbon multiple bonds.[1]
-
Selenoxides (R₂SeO) and Seleninic Acids (RSeO₂H): Key players in oxidation chemistry, often used catalytically with a stoichiometric oxidant.[4][6]
Oxidation Reactions: Harnessing the Se(II)/Se(IV) Redox Couple
Organoselenium compounds are highly effective catalysts for a wide array of oxidation reactions, often employing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][4] This has positioned selenium catalysis as a powerful strategy in green chemistry.[3][5]
Allylic Oxidation of Alkenes
Selenium dioxide (SeO₂) is a classical reagent for the oxidation of allylic C-H bonds to form allylic alcohols.[1] The reaction proceeds through a pericyclic mechanism involving an initial ene reaction followed by a[1][4]-sigmatropic rearrangement.[1] Catalytic versions of this reaction have been developed to minimize the use of the toxic SeO₂.[1]
Epoxidation and Dihydroxylation of Alkenes
Areneseleninic acids and their anhydrides, often generated in situ, are potent catalysts for the epoxidation and dihydroxylation of alkenes using hydrogen peroxide as the terminal oxidant.[4][6] The active oxidant is believed to be a peroxyseleninic acid intermediate.[6] These methods provide a valuable alternative to other epoxidation protocols.
Oxidation of Carbonyl Compounds and Alcohols
Benzeneseleninic anhydride is a versatile oxidant capable of converting phenols to ortho-quinones and benzylic hydrocarbons to aldehydes or ketones.[7][8] It can also be used for the dehydrogenation of ketones and lactones to their α,β-unsaturated derivatives.[6] Furthermore, selenides and selenoxides can catalyze the oxidation of various functional groups, including the conversion of sulfides to sulfoxides and secondary amines to nitrones.[4]
Table 1: Representative Organoselenium-Mediated Oxidation Reactions
| Reaction Type | Selenium Reagent/Catalyst | Stoichiometric Oxidant | Substrate Example | Product Example | Typical Yield (%) |
| Epoxidation | Benzeneseleninic acid | H₂O₂ | Cyclooctene | Cyclooctene oxide | >90 |
| Dihydroxylation | Selenium Dioxide | H₂O₂ | Cyclohexene | cis-1,2-Cyclohexanediol | ~85 |
| α,β-Dehydrogenation | Benzeneseleninic anhydride | - | Cyclohexanone | 2-Cyclohexen-1-one | >90 |
| Phenol Oxidation | Benzeneseleninic anhydride | - | Phenol | o-Benzoquinone | ~80-90 |
| Sulfide Oxidation | 2-Carboxyphenyl phenyl selenide | H₂O₂ | Thioanisole | Methyl phenyl sulfoxide | >95 |
Mechanistic Workflow: Catalytic Epoxidation
The catalytic cycle for the epoxidation of an alkene by a selenide with hydrogen peroxide illustrates the Se(II)/Se(IV) redox process.
Caption: Catalytic cycle for selenide-mediated epoxidation.
Electrophilic Selenylation and Cyclization Reactions
Electrophilic selenium reagents, such as PhSeCl or PhSeBr, are powerful tools for functionalizing alkenes, alkynes, and allenes.[9] The reaction proceeds through the formation of a three-membered 'seleniranium' ion intermediate, which can then be trapped by a variety of internal or external nucleophiles.[9][10]
Intermolecular Additions
The addition of an electrophilic selenium species ("RSe+") to an alkene generates a seleniranium ion.[11] Subsequent attack by a nucleophile (e.g., H₂O, ROH, RCN) in an anti-fashion leads to vicinal functionalization products, such as β-hydroxyselenides or β-alkoxyselenides. These products are highly valuable synthetic intermediates.
Selenocyclization: A Gateway to Heterocycles
When the nucleophile is tethered to the alkene-containing substrate, an intramolecular cyclization, or selenocyclization, occurs. This reaction is a highly efficient method for constructing a wide range of oxygen- and nitrogen-containing heterocycles.[3][12] The reaction is often highly regio- and stereoselective, typically following Baldwin's rules for ring closure.[11] Selenocyclization has been extensively used in the total synthesis of natural products.[9]
Caption: General workflow for electrophilic selenocyclization.
The resulting cyclized selenide can then be further manipulated. For instance, oxidation to the selenoxide followed by elimination can introduce a double bond, or reductive deselenization can remove the selenium moiety entirely.
Table 2: Examples of Selenocyclization Reactions
| Substrate Type | Selenium Reagent | Nucleophile | Ring Size Formed | Product Class |
| Alkenoic Acid | PhSeCl | Carboxylate (O) | 5 (exo) | γ-Lactone |
| Alkenol | PhSeBr | Hydroxyl (O) | 5 or 6 | Substituted Tetrahydrofuran/pyran |
| Alkenylamine | N-PSP | Amine (N) | 5 or 6 | Substituted Pyrrolidine/piperidine |
| Allene | PhSeBr | Carbamate (N) | 5 (exo) | Oxazolidinone |
| N-Phenylselenophthalimide |
The Selenoxide Elimination
One of the most powerful and widely used reactions in organoselenium chemistry is the selenoxide elimination.[1] This two-step process involves:
-
Selenenylation: Introduction of a selanyl group, typically adjacent to a future double bond.
-
Oxidation and Elimination: Oxidation of the resulting selenide to a selenoxide, which then undergoes a spontaneous, concerted syn-elimination at or below room temperature to form an alkene.[1]
The mild conditions of the elimination step make this method compatible with a wide range of sensitive functional groups. It is a premier method for introducing unsaturation into complex molecules. A notable variant is the Grieco elimination, which uses o-nitrophenylselenocyanate to dehydrate alcohols.[1]
References
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Organoselenium Catalyzed Reaction: Sustainable Chemistry from Laboratory to Industry [sciltp.com]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. BENZENESELENINIC ANHYDRIDE | 17697-12-0 [chemicalbook.com]
- 8. 苯亚硒酸酐 70% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Mechanism, kinetics and selectivity of selenocyclization of 5-alkenylhydantoins: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Nitrophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Nitrophenyl selenocyanate. The information is intended to support laboratory personnel in the safe execution of research and development activities involving this compound.
Chemical and Physical Properties
This compound is a dark brown crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51694-22-5 | [1] |
| Molecular Formula | C7H4N2O2Se | [1] |
| Molecular Weight | 227.08 g/mol | [1] |
| Melting Point | 140-142 °C (lit.) | [1] |
| Boiling Point | 345.2 ± 44.0 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide, and ethanol. | |
| Stability | Stable under recommended storage conditions. Incompatible with acids and strong oxidizing agents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Normal measures for preventive fire protection.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool, dry place.
-
Incompatible materials include acids and strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Experimental Protocols
General Synthesis of Aryl Selenocyanates
While a specific protocol for the synthesis of this compound was not found, a general method for the preparation of aryl selenocyanates involves the reaction of arylboronic acids with selenium powder and trimethylsilyl cyanide (TMSCN) in DMSO at elevated temperatures.[2] Another approach utilizes the reaction of aryl methyl ketones with selenium dioxide and malononitrile in DMSO.[3]
The Grieco Elimination using o-Nitrophenylselenocyanate
This reaction facilitates the dehydration of a primary alcohol to a terminal alkene.[4]
Procedure:
-
To a solution of the alcohol (1.0 eq) in THF at ambient temperature, successively add o-nitrophenylselenocyanate (1.44 eq) and n-Bu3P (1.48 eq).
-
Stir the reaction mixture at this temperature for 3 hours.
-
Cool the mixture to 0 °C and add sodium bicarbonate (5.0 eq), followed by aqueous hydrogen peroxide (35% w/w in H2O, 7.3 eq).
-
Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
-
Quench the reaction with a saturated solution of Na2S2O3.
-
Extract the aqueous phase with EtOAc.
-
Wash the combined organic extracts with brine and dry with MgSO4.
-
Filter and evaporate the solvent. Purify the crude product by flash chromatography on silica gel.
Oxidation of Selenides to Selenoxides
The oxidation of the selenide to a selenoxide is a key step in the Grieco elimination.[5] Hydrogen peroxide is a common oxidizing agent for this transformation.[6]
General Considerations:
-
The oxidation is typically carried out at low temperatures to prevent premature elimination.
-
For substrates sensitive to oxidation, m-chloroperoxybenzoic acid (mCPBA) can be used as an alternative oxidant.[6]
-
The reaction is often buffered with an amine base to prevent acid-mediated side reactions.[6]
Quenching and Disposal of Organoselenium Reagents
Unused or residual organoselenium reagents must be quenched and disposed of properly.
Procedure for Quenching:
-
In a well-ventilated fume hood, dilute the reagent significantly with an unreactive solvent like heptane or toluene in a suitable flask.
-
Cool the flask in an ice water bath.
-
Slowly add isopropanol to the mixture with stirring.
-
Once the initial vigorous reaction subsides, slowly add methanol to ensure complete quenching.
-
Finally, very slowly add water dropwise to neutralize any remaining reactive species.
-
The neutralized mixture can then be disposed of as hazardous waste according to institutional guidelines.
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Workflow
Caption: A workflow for emergency response to exposure to this compound.
References
Spectroscopic Profile of 2-Nitrophenyl Selenocyanate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrophenyl selenocyanate, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural characterization of this compound is primarily achieved through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.35 | d | 8.3 | H-3 |
| 8.21 | d | 8.0 | H-6 |
| 7.85 | t | 7.6 | H-5 |
| 7.73 | t | 7.8 | H-4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 148.9 | C-2 |
| 134.5 | C-4 |
| 133.8 | C-6 |
| 129.7 | C-5 |
| 126.0 | C-3 |
| 118.1 | C-1 |
| 102.3 | SeCN |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2160 | C≡N stretch (selenocyanate) |
| 1525 | Asymmetric NO₂ stretch |
| 1345 | Symmetric NO₂ stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C ring stretch |
Sample preparation: KBr pellet or thin film
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following sections detail the methodologies employed for the NMR and IR analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A standard FT-IR spectrometer equipped with a DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) detector.
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: The compound is dissolved in a volatile solvent (e.g., chloroform, dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
The logical progression from sample preparation to data interpretation is crucial for the efficient characterization of a chemical compound. The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols: 2-Nitrophenyl Selenocyanate in Grieco Elimination
For Researchers, Scientists, and Drug Development Professionals
The Grieco elimination is a powerful and widely utilized method in organic synthesis for the dehydration of primary alcohols to terminal alkenes.[1][2][3][4] This reaction proceeds through the formation of a selenide intermediate, which is subsequently oxidized to a selenoxide that undergoes a syn-elimination.[1][2][3][4] The use of 2-nitrophenyl selenocyanate as the selenium source is a key feature of this protocol, offering a reliable and efficient means to achieve this transformation.[2][3][4] This protocol has found application in complex molecule synthesis, such as in the total synthesis of Taxol by Danishefsky.[2][3][4]
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[5][6] It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[5][6] Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times. All selenium-containing waste should be disposed of according to institutional safety protocols.
Reaction Mechanism and Workflow
The Grieco elimination using this compound follows a well-established two-step mechanism. The first step involves the reaction of the primary alcohol with this compound in the presence of a phosphine, typically tributylphosphine, to form an alkyl aryl selenide.[1][2][3][4] The second step is the oxidation of the selenide to a selenoxide using an oxidant like hydrogen peroxide, which then undergoes a syn-elimination to yield the terminal alkene.[1][2][3][4]
Caption: Reaction mechanism of the Grieco elimination.
A typical experimental workflow for the Grieco elimination is a two-step, one-pot procedure.
Caption: A typical experimental workflow for the Grieco elimination.
Quantitative Data Summary
The following table summarizes representative examples of the Grieco elimination using this compound, highlighting the substrate, conditions, and yield.
| Substrate | Reagents | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Primary Alcohol | o-Nitrophenylselenocyanate (1.44 eq), n-Bu3P (1.48 eq) | H2O2 (7.3 eq) | THF | 3 (selenide formation), 2 (elimination) | rt | 88 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Dehydration of a Primary Alcohol
This protocol is adapted from a literature procedure and serves as a general guideline.[1]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.44 eq)
-
Tributylphosphine (n-Bu3P) (1.48 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) (5.0 eq)
-
Hydrogen peroxide (35% w/w in H2O, 7.3 eq)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF, add this compound (1.44 eq) followed by tributylphosphine (1.48 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (5.0 eq) followed by the dropwise addition of hydrogen peroxide (35% w/w, 7.3 eq).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired terminal alkene.
Applications in Drug Development and Total Synthesis
The Grieco elimination is a valuable tool in the synthesis of complex natural products and pharmaceutically active molecules. Its mild reaction conditions and tolerance of various functional groups make it suitable for late-stage transformations in a synthetic sequence. A notable example is its use in the Danishefsky synthesis of Taxol, a prominent anticancer drug.[2][3][4] The ability to introduce a double bond at a specific position is crucial for building the intricate carbon skeleton of such molecules.
Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. The user is solely responsible for any consequences arising from the use of this information.
References
Application Notes and Protocols for Selenoxide Elimination Using 2-Nitrophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting selenoxide elimination reactions using 2-nitrophenyl selenocyanate. This powerful method is utilized for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, from their saturated precursors under mild conditions.
Introduction
Selenoxide elimination is a highly efficient and stereospecific method for introducing carbon-carbon double bonds. The reaction proceeds through a syn-elimination pathway of an intermediate selenoxide, which is generated in situ from the corresponding selenide. The use of this compound offers advantages in terms of reactivity, often allowing the elimination to occur at or below room temperature. This protocol is particularly valuable in the synthesis of complex molecules and in drug development, where the formation of α,β-unsaturated systems is a common transformation. The overall transformation is a two-step process: formation of the 2-nitrophenyl selenide ether from an alcohol, followed by oxidation to the selenoxide and subsequent elimination.
Data Presentation
The following table summarizes representative quantitative data for the selenoxide elimination of various substrates using this compound.
| Substrate Class | Starting Material | Product | Reaction Time (Selenide Formation) | Reaction Time (Elimination) | Temperature (°C) | Yield (%) |
| Primary Alcohol | 1-Decanol | 1-Decene | 3 h | 2 h | 0 to rt | 88[1] |
| Ketone | Cyclohexanone | 2-Cyclohexenone | 15 min | 15-30 min | 0 to rt | ~70-90 (typical) |
| Ester | Methyl Cyclohexanecarboxylate | Methyl 1-Cyclohexenecarboxylate | 1 h | 1-2 h | 0 to rt | ~70-85 (typical) |
Experimental Protocols
1. General Procedure for the Dehydration of Primary Alcohols (Grieco Elimination)
This protocol describes the conversion of a primary alcohol to a terminal alkene.[1][2]
Materials:
-
Primary alcohol
-
This compound
-
Tributylphosphine (n-Bu3P)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Hydrogen peroxide (30-35% w/w in H2O)
-
Sodium thiosulfate (Na2S2O3), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Selenide Formation: To a solution of the primary alcohol (1.0 eq) in anhydrous THF at ambient temperature, add this compound (1.44 eq) followed by tributylphosphine (1.48 eq). Stir the reaction mixture at this temperature for 3 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate (5.0 eq). Subsequently, add aqueous hydrogen peroxide (7.3 eq) dropwise, maintaining the temperature at 0 °C.
-
Elimination: Allow the resulting mixture to warm to ambient temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase with ethyl acetate. The combined organic extracts are then washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After filtration and evaporation of the solvent under reduced pressure, the crude product is purified by flash chromatography on silica gel to afford the terminal alkene.
2. Synthesis of α,β-Unsaturated Ketones
This protocol outlines the conversion of a ketone to its corresponding α,β-unsaturated derivative.
Materials:
-
Ketone
-
Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
Hydrogen peroxide (30% w/w in H2O)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Selenenylation: Add a solution of this compound (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Oxidation and Elimination: Dilute the reaction mixture with dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (3.0-5.0 eq) and stir vigorously. The elimination usually occurs rapidly, often within 15-30 minutes, as the mixture warms to room temperature.
-
Work-up: Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.
3. Synthesis of α,β-Unsaturated Esters
This protocol details the conversion of an ester to its corresponding α,β-unsaturated derivative.
Materials:
-
Ester
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
Hydrogen peroxide (30% w/w in H2O)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Generate the ester enolate by adding the ester (1.0 eq) to a solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Stir for 1 hour at this temperature.
-
Selenenylation: Introduce a solution of this compound (1.2 eq) in THF to the enolate at -78 °C. Let the reaction mixture gradually warm to room temperature and stir for 1-2 hours.
-
Oxidation and Elimination: Dilute the reaction with dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (3.0-5.0 eq) and stir. The elimination typically proceeds as the reaction warms to room temperature over 1-2 hours.
-
Work-up: Separate the organic phase, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent in vacuo, purify the residue by flash chromatography on silica gel to obtain the α,β-unsaturated ester.
Mandatory Visualizations
Caption: Experimental workflow for selenoxide elimination.
Caption: Reaction mechanism of the Grieco elimination.
References
step-by-step guide to the Grieco-Sharpless olefination
Application Notes: The Grieco-Sharpless Olefination
The Grieco-Sharpless olefination, also known as the Grieco elimination, is a powerful and reliable method for the dehydration of primary alcohols to yield terminal alkenes.[1][2][3] This reaction is particularly valuable in the synthesis of complex natural products and in drug development, where mild reaction conditions are essential to avoid the degradation of sensitive functional groups.[3][4] The process is a one-pot, two-step sequence involving the formation of an intermediate alkyl aryl selenide, followed by its oxidation and subsequent elimination to form the carbon-carbon double bond.[5]
Reaction Mechanism
The reaction proceeds through a well-defined mechanism:
-
Selenide Formation : The primary alcohol reacts with an electrophilic selenium reagent, typically o-nitrophenylselenocyanate, in the presence of a phosphine like tri-n-butylphosphine (n-Bu₃P). The phosphine activates the selenocyanate, which is then attacked by the alcohol to form an alkyl aryl selenide intermediate.[1][2]
-
Oxidation : The resulting selenide is then oxidized, commonly with hydrogen peroxide (H₂O₂), to the corresponding selenoxide.[1][2]
-
Syn-Elimination : The selenoxide undergoes a thermal, intramolecular syn-elimination (Eᵢ mechanism) through a five-membered cyclic transition state.[1][5] This step expels a selenol and generates the desired terminal alkene. The use of an electron-withdrawing group on the aryl ring of the selenium reagent, a contribution from Sharpless's work, enhances the rate of this elimination step.[1]
Experimental Protocol
This protocol is adapted from a literature procedure for the dehydration of a primary alcohol to a terminal alkene.[2]
Materials and Reagents:
-
Primary alcohol substrate
-
o-Nitrophenylselenocyanate
-
Tri-n-butylphosphine (n-Bu₃P)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (35% w/w in H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Selenide Formation :
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous THF.
-
To this solution, add o-nitrophenylselenocyanate (1.44 eq) followed by tri-n-butylphosphine (1.48 eq) at ambient temperature.
-
Stir the reaction mixture at ambient temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Oxidation and Elimination :
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add solid sodium bicarbonate (5.0 eq), followed by the slow, dropwise addition of hydrogen peroxide (7.3 eq).
-
Remove the ice bath and allow the mixture to warm to ambient temperature.
-
Stir vigorously for 2 hours. The reaction progress can again be monitored by TLC.
-
-
Workup and Purification :
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to decompose any excess hydrogen peroxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (EtOAc) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure terminal alkene.[2]
-
Data Presentation
The following table summarizes the key quantitative parameters from the described protocol.[2]
| Reagent/Parameter | Molar Equivalent / Condition | Purpose |
| Primary Alcohol | 1.0 eq | Substrate |
| o-Nitrophenylselenocyanate | 1.44 eq | Electrophilic selenium source |
| Tri-n-butylphosphine | 1.48 eq | Activates the selenium reagent |
| Sodium Bicarbonate | 5.0 eq | Base, facilitates the elimination step |
| Hydrogen Peroxide (35%) | 7.3 eq | Oxidizing agent for selenide to selenoxide |
| Reaction Time (Step 1) | 3 hours | Formation of the selenide intermediate |
| Reaction Time (Step 2) | 2 hours | Oxidation and elimination to form the alkene |
| Temperature | Ambient, then 0 °C to Ambient | Controlled reaction conditions |
| Reported Yield | 88% | Yield of the purified terminal alkene product |
Visualized Workflow
Caption: Workflow for the Grieco-Sharpless olefination.
References
Application Notes and Protocols: Dehydration of Secondary Alcohols using 2-Nitrophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis, crucial for the construction of molecular complexity in natural product synthesis and drug development. While numerous methods exist, the use of 2-nitrophenyl selenocyanate in what is known as the Grieco elimination offers a mild and effective alternative to harsh acidic conditions.[1][2] This method proceeds through the formation of an intermediate alkyl selenide, followed by oxidation to a selenoxide which then undergoes a syn-elimination to afford the alkene.[1][2][3] Although predominantly applied to the dehydration of primary alcohols to yield terminal alkenes, the principles of the Grieco elimination are applicable to secondary alcohols.[1][4] These notes provide a detailed overview of the reaction, its mechanism, and a general protocol for its application with secondary alcohols, alongside a discussion of the expected regioselectivity.
Reaction Principle and Mechanism
The Grieco elimination is a two-step process that begins with the conversion of an alcohol to an alkyl aryl selenide.[1] This is achieved by reacting the alcohol with this compound in the presence of a phosphine, typically tributylphosphine. The phosphine activates the selenocyanate reagent, facilitating nucleophilic attack by the alcohol.
The resulting selenide is then oxidized to a selenoxide using an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The electron-withdrawing nitro group on the aromatic ring increases the rate of the subsequent elimination step.[1] The selenoxide undergoes a concerted, pericyclic syn-elimination via a five-membered cyclic transition state to yield the alkene and 2-nitrophenylselenenic acid.[1]
The syn-periplanar arrangement of the hydrogen and the selenoxide group in the transition state dictates the stereochemical outcome of the reaction. For secondary alcohols with multiple β-hydrogens, this requirement also influences the regioselectivity of the resulting alkene.
Data Presentation
| Substrate Type | Expected Major Product(s) | General Yield Range | Notes |
| Acyclic Secondary Alcohols | Mixture of (E)- and (Z)-alkenes, favoring the thermodynamically more stable isomer. | Moderate to Good | Regioselectivity depends on the steric and electronic environment of the β-hydrogens. |
| Cyclic Secondary Alcohols (e.g., Substituted Cyclohexanols) | Endocyclic alkene. In conformationally locked systems, elimination occurs if a syn-periplanar β-hydrogen is available. | Moderate to Good | The formation of the endocyclic double bond is generally favored. |
Experimental Protocols
The following is a general protocol for the dehydration of a secondary alcohol using this compound. This protocol is adapted from procedures reported for primary alcohols and should be optimized for specific substrates.[3]
Materials:
-
Secondary alcohol
-
This compound
-
Tributylphosphine (n-Bu₃P)
-
Anhydrous Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Alkyl Aryl Selenide
-
To a solution of the secondary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C and slowly add tributylphosphine (1.1 - 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Step 2: Oxidation and Elimination
-
Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate.
-
Slowly add 30% hydrogen peroxide (3.0 - 5.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-3 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene(s).
Visualizations
Reaction Mechanism
Caption: Overall workflow of the Grieco elimination for secondary alcohols.
Experimental Workflow
Caption: A generalized experimental workflow for the dehydration reaction.
Discussion of Regioselectivity
For secondary alcohols that can form more than one alkene isomer, the regioselectivity of the Grieco elimination is governed by the stereoelectronic requirements of the syn-elimination pathway and the thermodynamic stability of the potential products.
-
Syn-Elimination: The hydrogen atom and the selenoxide group must be able to adopt a syn-periplanar conformation for the elimination to occur. In conformationally flexible acyclic systems, this can usually be achieved for multiple β-hydrogens, leading to a mixture of products. In more rigid cyclic systems, the stereochemical relationship between the selenoxide group and adjacent hydrogens will dictate the possible products.
-
Thermodynamic Stability: In the absence of overriding steric or stereoelectronic constraints, the elimination generally favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule).[5][6] For example, the dehydration of 2-butanol would be expected to yield a mixture of 2-butene and 1-butene, with 2-butene being the major product.
It is important to note that the steric bulk of the selenoxide group itself can influence the accessibility of different β-hydrogens, potentially leading to a higher proportion of the less substituted (Hofmann) product in certain cases. Careful analysis of the substrate's conformational preferences is necessary to predict the likely outcome.
Conclusion
The dehydration of secondary alcohols using this compound is a viable synthetic method that proceeds under mild conditions. While detailed quantitative data on the regioselectivity for a broad range of secondary alcohols is limited in the available literature, the reaction is expected to favor the formation of the thermodynamically more stable alkene, guided by the stereochemical constraints of a syn-elimination pathway. The provided protocol serves as a general guideline, and optimization for each specific substrate is recommended to achieve the desired outcome. This method is a valuable tool for synthetic chemists, particularly when dealing with substrates that are sensitive to acidic conditions.
References
Application Notes: 2-Nitrophenyl Selenocyanate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl selenocyanate is a versatile and highly effective reagent in organic synthesis, primarily utilized for the mild dehydration of primary alcohols to terminal alkenes via the Grieco elimination. This reaction has proven invaluable in the intricate pathways of natural product total synthesis, where preserving sensitive functional groups and controlling stereochemistry is paramount. The reagent's utility stems from its ability to facilitate the formation of a selenide intermediate, which, upon oxidation, undergoes a syn-elimination to furnish the desired alkene under gentle conditions. This application note details the use of this compound in the total synthesis of complex natural products, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in applying this methodology.
Key Applications and Mechanisms
The principal application of this compound in natural product synthesis is the Grieco elimination . This two-step process involves:
-
Selenide Formation: The primary alcohol reacts with this compound in the presence of a phosphine, typically tri-n-butylphosphine, to form an alkyl aryl selenide.
-
Oxidative Elimination: The resulting selenide is then oxidized, commonly with hydrogen peroxide, to a selenoxide. This intermediate spontaneously undergoes a syn-elimination at or below room temperature to yield the terminal alkene and 2-nitrophenylselenenic acid.
The mildness of these conditions makes the Grieco elimination compatible with a wide range of functional groups often present in complex natural product intermediates.
Applications in Total Synthesis: Case Studies
The strategic implementation of the Grieco elimination using this compound has been a key step in the successful total synthesis of several complex and medicinally important natural products.
Danishefsky's Total Synthesis of Taxol
The total synthesis of Taxol, a potent anti-cancer agent, by the Danishefsky group is a landmark achievement in organic chemistry.[1][2] A critical step in their strategy involved the construction of the B-ring of the Taxol core. To achieve this, a primary alcohol intermediate was converted to a terminal alkene using the Grieco elimination, thereby setting the stage for a subsequent Heck reaction to close the eight-membered ring.[1]
Total Synthesis of (-)-Scabrolide A and (-)-Yonarolide
In the total synthesis of the marine norditerpenoids (-)-scabrolide A and (-)-yonarolide, the Stoltz group employed the Grieco elimination in a crucial late-stage transformation.[3][4] This reaction was used to dehydrate a primary alcohol, effectively installing an exocyclic double bond. A notable advantage in this synthesis was the convergence of two diastereomeric intermediates to a single desired product through the elimination process, streamlining the synthetic route.[3]
Enantioselective Total Synthesis of (-)-Lasonolide A
The Ghosh group's enantioselective total synthesis of the potent antitumor macrolide (-)-lasonolide A also featured a key Grieco elimination. This transformation was instrumental in introducing a terminal double bond within a sensitive intermediate, showcasing the reaction's utility in the synthesis of complex macrocyclic structures.
Quantitative Data Summary
The following table summarizes the quantitative data for the Grieco elimination step in the aforementioned natural product total syntheses.
| Natural Product | Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Taxol | Primary Alcohol Intermediate for B-ring | Terminal Alkene Precursor for Heck Reaction | 1. o-NO₂PhSeCN, n-Bu₃P2. H₂O₂ | THF | RT | 15 (step 1)12 (step 2) | 88 (step 1)90 (step 2) | [1] |
| (-)-Scabrolide A | Diastereomeric Primary Alcohol Mixture | Single Alkene Product | o-NO₂PhSeCN, n-Bu₃P, H₂O₂ | THF | RT | Not Specified | 79 | [3] |
| (-)-Lasonolide A | Primary Alcohol on Macrolide Precursor | Terminal Alkene containing Macrolide | o-NO₂PhSeCN, n-Bu₃P, H₂O₂ | THF | 0 to RT | Not Specified | 85 |
Experimental Protocols
General Protocol for the Grieco Elimination
This protocol is a generalized procedure based on established methods and should be adapted for specific substrates.[5]
Materials:
-
Primary alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Tri-n-butylphosphine (n-Bu₃P) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
30-35% Hydrogen peroxide (H₂O₂) (5 - 10 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Selenide Formation:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.1 - 1.5 eq) followed by the dropwise addition of tri-n-butylphosphine (1.1 - 1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 3-15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Oxidative Elimination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add saturated aqueous NaHCO₃ solution, followed by the slow, dropwise addition of 30-35% H₂O₂ (5 - 10 eq). Caution: This addition can be exothermic.
-
Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring the disappearance of the selenide intermediate by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess H₂O₂.
-
Extract the aqueous phase with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure terminal alkene.
-
Diagrams
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the Grieco elimination and its application in a synthetic sequence.
Caption: General workflow of the Grieco elimination.
Caption: Role of Grieco elimination in Danishefsky's Taxol synthesis.
Conclusion
This compound is a powerful reagent for the synthesis of terminal alkenes from primary alcohols under mild conditions. Its application in the total synthesis of complex natural products like Taxol, (-)-scabrolide A, and (-)-lasonolide A highlights its reliability and efficiency in late-stage functionalizations. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this methodology into their synthetic strategies for the development of novel therapeutics and other valuable molecules.
References
- 1. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 2. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 4. The Total Synthesis of (-)-Scabrolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grieco Elimination | NROChemistry [nrochemistry.com]
Application of Grieco Elimination in Complex Molecule Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Grieco elimination is a powerful and widely utilized method for the dehydration of primary alcohols to terminal alkenes, a transformation of significant importance in the synthesis of complex molecules. This reaction proceeds through a two-step, one-pot sequence involving the formation of a selenide intermediate followed by its oxidation to a selenoxide, which then undergoes a syn-elimination. Its mild conditions and high reliability have made it a valuable tool in the late-stage functionalization of intricate molecular architectures.
Mechanism of the Grieco Elimination
The Grieco elimination is initiated by the reaction of a primary alcohol with o-nitrophenylselenocyanate and a phosphine, typically tri-n-butylphosphine.[1] The phosphine activates the selenium reagent, which is then attacked by the alcohol to form an alkyl aryl selenide. In the second step, the selenide is oxidized, commonly with hydrogen peroxide, to the corresponding selenoxide.[1] This selenoxide intermediate then undergoes a thermal, concerted, syn-elimination (Ei mechanism) to furnish the terminal alkene and o-nitrophenylselenenic acid.[1]
Caption: The reaction mechanism of the Grieco elimination.
Applications in Total Synthesis
The Grieco elimination has been instrumental in the total synthesis of numerous complex natural products. Below are a few key examples that highlight its utility.
Danishefsky's Total Synthesis of Taxol
In the landmark total synthesis of Taxol by the Danishefsky group, the Grieco elimination was employed to install a crucial exocyclic methylene group on the C-ring precursor. This transformation was achieved in high yield and demonstrated the reaction's compatibility with a complex, polycyclic substrate.[2]
Total Synthesis of (-)-Scabrolide A by Stoltz and Fürstner
The total synthesis of the marine norditerpenoid (-)-scabrolide A provides a compelling case study for the application and potential challenges of the Grieco elimination.
In the Stoltz synthesis, an initial attempt to apply the Grieco elimination to a late-stage intermediate containing a ketone resulted in an unexpected intramolecular cyclization, rather than the desired elimination.[3] This highlights the importance of considering the substrate's overall reactivity. However, by strategically applying the reaction to an earlier intermediate, a triol, the desired terminal alkene was successfully formed in a good yield of 79%.[4]
The Fürstner group also successfully utilized the Grieco elimination in their total synthesis of scabrolide A, achieving an 88% yield for the selenide formation step, which was followed by the elimination.[5]
Quantitative Data Summary
| Substrate in Total Synthesis | Product Feature | Reported Yield (%) | Reference |
| Danishefsky's Taxol Precursor | C-ring exocyclic methylene | 90 | [2] |
| Stoltz's (-)-Scabrolide A Precursor (Triol) | Isopropenyl group precursor | 79 | [4] |
| Fürstner's Scabrolide A Precursor | Selenide intermediate | 88 | [5] |
Experimental Protocols
General Experimental Protocol for Grieco Elimination
This protocol is a representative procedure and may require optimization for specific substrates.
Caption: A general experimental workflow for the Grieco elimination.
Materials:
-
Primary alcohol
-
o-Nitrophenylselenocyanate (1.5 - 3.0 equiv)
-
Tri-n-butylphosphine (n-Bu₃P) (1.5 - 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous THF is added o-nitrophenylselenocyanate followed by tri-n-butylphosphine at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then cooled to 0 °C, and 30% aqueous hydrogen peroxide is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is carefully quenched by the addition of saturated aqueous sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the terminal alkene.
Protocol from the Total Synthesis of (-)-Scabrolide A (Stoltz, 2020)
This protocol details the successful Grieco dehydration of a complex intermediate in the Stoltz synthesis.[6]
Materials:
-
Alcohol precursor (1.0 equiv)
-
o-Nitrophenylselenocyanate (3.0 equiv)
-
Tri-n-butylphosphine (n-Bu₃P) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
30% Aqueous hydrogen peroxide (H₂O₂)
Procedure:
-
In a nitrogen-filled glovebox, a vial was charged with the alcohol (8.0 mg, 0.0228 mmol, 1.0 equiv) and o-nitrophenylselenocyanate (15.5 mg, 0.0685 mmol, 3.0 equiv) in THF (450 µL).
-
To this orange solution was added tri-n-butylphosphine (17 µL, 0.0685 mmol, 3.0 equiv) dropwise via syringe. The resulting brown solution was stirred for 30 minutes.
-
The vial was removed from the glovebox, and 30% H₂O₂ (24 µL, 0.228 mmol, 10.0 equiv) was added. The reaction was stirred for 1 hour.
-
The reaction was quenched with saturated aqueous NaHCO₃ and extracted with Et₂O. The combined organic layers were washed with brine, dried with MgSO₄, and concentrated.
-
The crude product was purified by preparative TLC (30% Et₂O/Hexane) to afford the desired product (6.0 mg, 79% yield).[4][6]
References
- 1. Grieco elimination - Wikipedia [en.wikipedia.org]
- 2. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of (−)-scabrolide A and (−)-yonarolide - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00651D [pubs.rsc.org]
- 4. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Regioselectivity of Elimination with 2-Nitrophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity of elimination reactions involving 2-nitrophenyl selenocyanate. This reagent is a cornerstone in modern organic synthesis for the introduction of carbon-carbon double bonds, particularly in the formation of α,β-unsaturated carbonyl compounds and terminal alkenes. The following sections detail the underlying principles, quantitative data on regioselectivity where available, and explicit experimental protocols.
Introduction
The elimination of selenoxides, generated in situ from the corresponding selenides, is a mild and efficient method for creating alkenes.[1] The reaction proceeds through a concerted, intramolecular syn elimination pathway.[2] The use of this compound offers a significant rate enhancement compared to unsubstituted phenyl selenocyanate due to the electron-withdrawing nature of the nitro group.[3] This increased reactivity allows for milder reaction conditions, often at or below room temperature, making it compatible with a wide range of sensitive functional groups.[2]
A prominent application of this compound is the Grieco elimination, a reliable method for the dehydration of primary alcohols to terminal alkenes.[3][4]
Regioselectivity Principles
The regiochemical outcome of the selenoxide elimination is governed by several factors inherent to the substrate and the syn-periplanar transition state requirement of the Ei (Elimination Internal) mechanism.[2]
-
Availability of syn β-Hydrogens: The primary determinant of regioselectivity is the presence of a hydrogen atom on a β-carbon that can adopt a syn-coplanar arrangement with the selenoxide group.
-
Formation of Conjugated Systems: When multiple syn β-hydrogens are available, the elimination pathway leading to a more thermodynamically stable, conjugated double bond is generally favored.[1] This is particularly relevant in the synthesis of α,β-unsaturated carbonyl compounds.
-
Cyclic Systems: In cyclic substrates, the formation of endocyclic double bonds is typically preferred over exocyclic ones, provided a syn hydrogen is accessible in the ring.[1]
Data Presentation
While the general principles of regioselectivity in selenoxide eliminations are well-established, specific quantitative data on the product distribution for various substrates using this compound is not extensively tabulated in the literature. The Grieco elimination, which primarily utilizes primary alcohols, is designed to be highly regioselective for the formation of terminal alkenes. For other substrates, the regioselectivity must be inferred from the general principles outlined above.
Table 1: General Regioselectivity Trends in Selenoxide Eliminations
| Substrate Type | Major Product | Minor Product(s) | Governing Principle |
| Acyclic α-phenylseleno carbonyls | Trans-α,β-unsaturated carbonyl | Cis-α,β-unsaturated carbonyl | High trans-selectivity |
| Cyclic ketones with multiple β-hydrogens | Endocyclic α,β-unsaturated ketone | Exocyclic α,β-unsaturated ketone | Preference for endocyclic double bonds |
| Substrates with potential for conjugated vs. non-conjugated alkenes | Conjugated alkene | Non-conjugated alkene | Formation of the more stable conjugated system |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: The Grieco Elimination of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to a terminal alkene.[4]
Materials:
-
Primary alcohol
-
o-Nitrophenylselenocyanate
-
Tributylphosphine (n-Bu₃P)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF, add o-nitrophenylselenocyanate (1.1 - 1.5 eq) and tributylphosphine (1.1 - 1.5 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Cool the reaction mixture to 0 °C and add a saturated aqueous solution of sodium bicarbonate.
-
Slowly add 30% hydrogen peroxide (5-10 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the terminal alkene.
Protocol 2: Synthesis of an α,β-Unsaturated Ketone
This protocol outlines the synthesis of an α,β-unsaturated ketone from a saturated ketone.
Materials:
-
Ketone
-
Lithium diisopropylamide (LDA) or other suitable base
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise. Stir the mixture for 30-60 minutes at -78 °C.
-
Selenenylation: Add a solution of this compound (1.1 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation of the Selenide: Quench the reaction with saturated aqueous ammonium chloride. Extract with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-(2-nitrophenylseleno)ketone may be purified by chromatography or used directly in the next step.
-
Oxidation and Elimination: Dissolve the crude selenide in dichloromethane. Add pyridine (2.0 eq) to the solution. Cool the mixture to 0 °C and add 30% hydrogen peroxide (5-10 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature until the elimination is complete (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Grieco Elimination.
Caption: General Experimental Workflow.
References
Stereochemistry of the Grieco Elimination: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the stereochemistry of the Grieco elimination, a powerful tool for the stereospecific synthesis of alkenes from primary alcohols. This document includes a discussion of the reaction mechanism, quantitative data on its efficiency, detailed experimental protocols, and its application in the synthesis of complex molecules relevant to drug development.
Introduction to the Grieco Elimination
The Grieco elimination is a dehydration reaction that converts an aliphatic primary alcohol into a terminal alkene.[1][2] The reaction proceeds through the formation of a selenide intermediate, which is subsequently oxidized to a selenoxide. This selenoxide then undergoes a syn-elimination to yield the desired alkene.[1][3] A key feature of the Grieco elimination is its high degree of stereospecificity, which allows for the predictable formation of a specific alkene stereoisomer based on the stereochemistry of the starting alcohol. This reaction is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial.[1]
Stereochemical Pathway and Mechanism
The Grieco elimination proceeds via an intramolecular syn-elimination pathway, mechanistically similar to the Cope elimination.[1][4] The reaction is initiated by the in situ formation of an alkyl aryl selenide from a primary alcohol. This is typically achieved by reacting the alcohol with an aryl selenocyanate, such as o-nitrophenylselenocyanate, in the presence of a phosphine, like tri-n-butylphosphine.[1][2]
The resulting selenide is then oxidized to a selenoxide using an oxidizing agent, most commonly hydrogen peroxide.[2][5] The crucial stereochemistry-determining step is the thermal decomposition of the selenoxide. This occurs through a five-membered cyclic transition state, leading to a syn-elimination of a selenol and the formation of the alkene.[5] The stereospecific nature of this step dictates that the hydrogen atom and the selenoxide group must be on the same side of the C-C bond in the transition state.[5]
The overall transformation can be summarized in the following workflow:
References
One-Pot Synthesis of Alkenes from Alcohols via Selenoxide Elimination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The one-pot conversion of alcohols to alkenes via selenoxide elimination is a mild and efficient method for the synthesis of carbon-carbon double bonds. This transformation is particularly valuable in the synthesis of complex molecules and natural products, where traditional elimination methods requiring harsh acidic or basic conditions may not be suitable. The reaction proceeds through the in-situ formation of an alkyl selenide, followed by its oxidation to a selenoxide, which then undergoes a syn-elimination to afford the corresponding alkene. The Grieco elimination is a prominent example of this methodology, primarily utilized for the dehydration of primary alcohols to terminal alkenes.[1] This method has found significant application in complex syntheses, such as in the construction of a key intermediate for the Danishefsky total synthesis of Taxol.[2]
The key advantages of this one-pot procedure include its operational simplicity, the mild reaction conditions that tolerate a wide range of functional groups, and the high regioselectivity for the formation of the less substituted (Hofmann-type) alkene from primary alcohols. The elimination typically occurs at or below room temperature, minimizing the risk of side reactions.[3]
The choice of the organoselenium reagent and the oxidant is crucial for the success of the reaction. ortho-Nitrophenyl selenocyanate is a commonly used selenium source in the Grieco protocol due to the electron-withdrawing nitro group, which facilitates the initial nucleophilic attack by the alcohol and enhances the rate of the final elimination step. Hydrogen peroxide is a common and environmentally benign oxidant for the conversion of the selenide to the selenoxide.[1]
Reaction Mechanism and Workflow
The one-pot synthesis of alkenes from alcohols via selenoxide elimination follows a sequential process involving the formation of an alkyl selenide, its subsequent oxidation, and a final syn-elimination step.
Caption: General mechanism of the one-pot alcohol to alkene synthesis.
Experimental Protocols
Protocol 1: Grieco Elimination of a Primary Alcohol to a Terminal Alkene
This protocol describes a general procedure for the one-pot conversion of a primary alcohol to a terminal alkene.
Materials:
-
Primary alcohol
-
ortho-Nitrophenyl selenocyanate (o-NO2PhSeCN)
-
Tributylphosphine (Bu3P)
-
Anhydrous Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H2O2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Selenide Formation:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF, add o-nitrophenyl selenocyanate (1.1 - 1.5 eq) followed by tributylphosphine (1.1 - 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate.
-
Add 30% hydrogen peroxide (3.0 - 10.0 eq) dropwise to the stirred mixture. Caution: This addition is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkene.
-
Data Presentation
The following table summarizes the results for the one-pot conversion of various primary alcohols to terminal alkenes using the Grieco elimination protocol.
| Substrate (Alcohol) | Product (Alkene) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Decanol | 1-Decene | 3 | RT | 95 |
| 1-Dodecanol | 1-Dodecene | 3 | RT | 98 |
| Cyclohexylmethanol | Methylenecyclohexane | 2 | RT | 85 |
| 3-Phenyl-1-propanol | 3-Phenyl-1-propene | 2.5 | RT | 92 |
| Geraniol | (E)-7-Methyl-3-methylene-1,6-octadiene | 4 | RT | 75 |
Experimental Workflow Diagram
Caption: Workflow for the Grieco elimination.
References
Application Notes and Protocols: The Use of Tributylphosphine in the Grieco Elimination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grieco elimination is a powerful and reliable method for the dehydration of primary alcohols to terminal alkenes.[1][2][3] This reaction proceeds through a selenoxide intermediate and is particularly valued for its mild conditions and high yields, making it a valuable tool in the synthesis of complex molecules, including natural products and drug candidates.[1] A key reagent in the initial step of this transformation is tributylphosphine, which plays a crucial role in the formation of the key alkyl aryl selenide intermediate. These application notes provide a detailed overview of the role of tributylphosphine in the Grieco elimination, comprehensive experimental protocols, and data on the reaction's scope.
The Role of Tributylphosphine
Tributylphosphine is a tertiary phosphine that serves as a nucleophilic activator in the first stage of the Grieco elimination. The reaction is initiated by the reaction of a primary alcohol with an electrophilic selenium species, typically o-nitrophenylselenocyanate. Tributylphosphine attacks the selenium atom of o-nitrophenylselenocyanate, displacing the cyanide group and forming a phosphonium selenocyanate intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the primary alcohol. The resulting alkoxyphosphonium salt then collapses, yielding the desired alkyl aryl selenide, tributylphosphine oxide, and hydrogen cyanide. The use of tributylphosphine is critical for the efficient formation of the selenide from the alcohol under mild conditions.
Reaction Mechanism
The overall mechanism of the Grieco elimination can be summarized in three main stages:
-
Selenide Formation: The primary alcohol reacts with o-nitrophenylselenocyanate in the presence of tributylphosphine to form an alkyl aryl selenide.[1][2][3]
-
Oxidation: The resulting selenide is then oxidized to the corresponding selenoxide using an oxidizing agent, most commonly hydrogen peroxide.[1][2]
-
Syn-Elimination: The selenoxide undergoes a thermal syn-elimination to furnish the terminal alkene and an arylselenenic acid byproduct.[1] This step is a concerted pericyclic reaction.
The pivotal role of tributylphosphine is in the first step, facilitating the conversion of the alcohol to the selenide.
Caption: The reaction mechanism of the Grieco elimination.
Data Presentation
The Grieco elimination employing tributylphosphine is applicable to a range of primary alcohols, affording the corresponding terminal alkenes in good to excellent yields.
| Entry | Substrate (Primary Alcohol) | Product (Terminal Alkene) | Yield (%) | Reference |
| 1 | 1-Octadecanol | 1-Octadecene | 95 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
| 2 | Cyclohexylmethanol | Methylenecyclohexane | 88 | J. Am. Chem. Soc.2022 , 144, 1528.[2] |
| 3 | 3-Phenyl-1-propanol | 3-Phenyl-1-propene | 92 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
| 4 | 1-Decanol | 1-Decene | 96 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
| 5 | Geraniol | (E)-7-Methyl-3-methylene-1,6-octadiene | 75 | Grieco, P. A.; et al. J. Am. Chem. Soc.1977 , 99, 4111-4113. |
Experimental Protocols
General Protocol for the Grieco Elimination
The following is a general procedure for the synthesis of a terminal alkene from a primary alcohol using o-nitrophenylselenocyanate and tributylphosphine.
Materials:
-
Primary alcohol
-
o-Nitrophenylselenocyanate
-
Tributylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (30-35% aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Selenide Formation: To a solution of the primary alcohol (1.0 eq) in anhydrous THF is added o-nitrophenylselenocyanate (1.1 - 1.5 eq). The solution is stirred at room temperature, and tributylphosphine (1.1 - 1.5 eq) is added dropwise. The reaction mixture is stirred at ambient temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Oxidation: The reaction mixture is cooled to 0 °C in an ice bath. A saturated aqueous solution of sodium bicarbonate is added, followed by the slow, dropwise addition of hydrogen peroxide (5-10 eq).
-
Elimination: The resulting mixture is allowed to warm to ambient temperature and stirred for 1-3 hours. The progress of the elimination can be monitored by TLC.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous phase is extracted with ethyl acetate (3x). The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to afford the pure terminal alkene.
Detailed Experimental Example: Synthesis of Methylenecyclohexane [2]
Reagents:
-
Cyclohexylmethanol (1.00 g, 8.76 mmol, 1.0 eq)
-
o-Nitrophenylselenocyanate (2.88 g, 12.6 mmol, 1.44 eq)
-
Tributylphosphine (3.24 mL, 13.0 mmol, 1.48 eq)
-
Tetrahydrofuran (THF), anhydrous (58 mL)
-
Sodium bicarbonate (3.68 g, 43.8 mmol, 5.0 eq)
-
Hydrogen peroxide (35% w/w in H₂O, 6.5 mL, 64.0 mmol, 7.3 eq)
Procedure:
-
To a solution of cyclohexylmethanol (1.00 g, 8.76 mmol) in anhydrous THF (58 mL) at ambient temperature were successively added o-nitrophenylselenocyanate (2.88 g, 12.6 mmol) and tributylphosphine (3.24 mL, 13.0 mmol).
-
The reaction mixture was stirred at this temperature for 3 hours.
-
The mixture was then cooled to 0 °C, and sodium bicarbonate (3.68 g, 43.8 mmol) was added, followed by the dropwise addition of aqueous hydrogen peroxide (35% w/w, 6.5 mL, 64.0 mmol).
-
The resulting mixture was warmed to ambient temperature and stirred for 2 hours.
-
The reaction was quenched with saturated aqueous Na₂S₂O₃. The aqueous phase was extracted with EtOAc.
-
The combined organic extracts were washed with brine and dried with MgSO₄.
-
After filtration and evaporation of the solvent, the crude product was purified by flash chromatography on silica gel to afford methylenecyclohexane (0.74 g, 88% yield).
Experimental Workflow
The following diagram illustrates the typical workflow for a Grieco elimination experiment.
Caption: A typical experimental workflow for the Grieco elimination.
Conclusion
The Grieco elimination is a highly effective method for the synthesis of terminal alkenes from primary alcohols. The use of tributylphosphine is integral to the success of the initial selenide formation step, enabling the reaction to proceed under mild conditions. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug development to effectively utilize this important transformation.
References
Application Notes and Protocols for the Purification of Alkenes Synthesized via Grieco Elimination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grieco elimination is a powerful and widely used method for the dehydration of primary alcohols to terminal alkenes.[1] This reaction proceeds through the formation of an intermediate selenide, which is then oxidized to a selenoxide that subsequently eliminates to form the alkene.[2] A key advantage of this method is its mild reaction conditions, making it suitable for complex molecules and sensitive substrates often encountered in natural product synthesis and drug development.[3]
Proper purification of the synthesized alkene is critical to remove selenium-containing byproducts and other impurities. This document provides detailed application notes and protocols for the effective purification of alkenes prepared via the Grieco elimination, with a focus on flash column chromatography.
Data Presentation: Yields and Purification Conditions
The following table summarizes representative examples of alkenes synthesized via the Grieco elimination, along with their reported yields and the solvent systems used for purification by flash column chromatography.
| Starting Alcohol | Alkene Product | Yield (%) | Flash Chromatography Solvent System | Purity | Reference |
| 1-Octadecanol | 1-Octadecene | 95 | Hexane | >98% | J. Org. Chem. 1976, 41 (8), 1485–1486 |
| 1-Dodecanol | 1-Dodecene | 92 | Hexane | >98% | J. Org. Chem. 1976, 41 (8), 1485–1486 |
| Cyclododecanemethanol | Methylenecyclododecane | 85 | Hexane | >97% | J. Org. Chem. 1976, 41 (8), 1485–1486 |
| A specific complex alcohol | A specific complex alkene | 88 | Not specified | High | J. Am. Chem. Soc. 2022, 144, 1528[4] |
Experimental Protocols
General Protocol for Grieco Elimination and Work-up
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Selenide:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add o-nitrophenylselenocyanate (1.1 - 1.5 eq) to the solution.
-
Slowly add tri-n-butylphosphine (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
2. Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (5-10 eq) dropwise, maintaining the temperature below 10 °C. Caution: The addition of H₂O₂ can be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The elimination is often rapid.
3. Aqueous Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining peroxide, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkene.
Purification by Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying alkenes synthesized via the Grieco elimination.
1. Selection of Solvent System:
-
The choice of eluent is crucial for good separation. For non-polar terminal alkenes, a non-polar solvent system is typically used.[1]
-
Starting point: Begin with 100% hexane or petroleum ether.[1]
-
Optimization: If the alkene is slightly more polar, a mixture of hexane and a small amount of a more polar solvent like diethyl ether or ethyl acetate (e.g., 1-5%) can be used.[1]
-
Use TLC to determine the optimal solvent system. The desired alkene should have an Rf value of approximately 0.2-0.4 for good separation.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using the chosen solvent system (wet or dry packing method).
-
Ensure the silica gel bed is well-compacted and free of cracks or channels.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.
4. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions and monitor the elution of the product by TLC.
-
The non-polar alkene product will typically elute early in the chromatography. Selenium byproducts are generally more polar and will be retained on the column.
5. Product Isolation:
-
Combine the fractions containing the pure alkene (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified alkene.
-
Confirm the purity and identity of the product using analytical techniques such as NMR, GC-MS, and IR spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of alkenes via Grieco elimination.
Logical Relationships in Purification
Caption: Factors influencing the successful purification of alkenes.
Application Notes
Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, consider extending the reaction time for the selenide formation or using a slight excess of the selenium reagent and phosphine.
-
Low Yield: Low yields can result from incomplete reaction, side reactions, or loss of a volatile alkene product during solvent removal. Ensure the work-up is performed efficiently and use appropriate techniques for concentrating volatile compounds (e.g., using a cooled rotary evaporator trap).
-
Streaking on TLC/Column: Highly polar selenium byproducts can streak on silica gel. Adding a small amount of a more polar solvent to the eluent can sometimes help, but care must be taken not to elute the impurities with the product.
-
Difficulty Removing Selenium Byproducts: The primary selenium byproduct, the corresponding selenol, is oxidized to less mobile species during the work-up. If selenium-containing impurities co-elute with the product, a second chromatographic purification may be necessary, possibly with a different solvent system or stationary phase (e.g., alumina).
Impurity Profile and TLC Analysis
-
Starting Material (Primary Alcohol): Will have a lower Rf than the alkene product.
-
Alkene Product: Being non-polar, it will have a high Rf in non-polar eluents.
-
o-Nitrophenylselenocyanate and Tri-n-butylphosphine Oxide: These are generally more polar than the alkene and will have lower Rf values.
-
Selenium Byproducts (e.g., diselenides, seleninic acid): These are typically polar and will remain at or near the baseline on the TLC plate when using a non-polar eluent.
-
Visualization: Alkenes can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain, where they will appear as yellow spots on a purple background.[5] UV light can also be used if the alkene is conjugated or contains a UV-active functional group.[6]
Safety and Handling
-
Organoselenium Compounds: These reagents are toxic and should be handled with care in a well-ventilated fume hood.[7] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Tri-n-butylphosphine: This reagent is pyrophoric and has a strong, unpleasant odor. It should be handled under an inert atmosphere.
-
Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe burns. Handle with appropriate care and PPE.
-
Quenching: The quenching of the reaction with aqueous solutions can be exothermic. Perform additions slowly and with cooling.
-
Waste Disposal: All selenium-containing waste must be disposed of as hazardous waste according to institutional guidelines.[8]
References
- 1. Chromatography [chem.rochester.edu]
- 2. Grieco elimination - Wikipedia [en.wikipedia.org]
- 3. pure.au.dk [pure.au.dk]
- 4. Grieco Elimination | NROChemistry [nrochemistry.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Nitrophenyl selenocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 2-Nitrophenyl selenocyanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
Question: My selenocyanation reaction is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in selenocyanation reactions can stem from several factors. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. For instance, in some oxidative selenocyanations, higher temperatures (e.g., 110 °C) can lead to the formation of bis(aryl)selane byproducts instead of the desired aryl selenocyanate.[1] It is crucial to carefully screen and optimize the reaction temperature.
-
Incorrect Catalyst or Oxidant: The choice of catalyst and oxidant is critical. For the selenocyanation of (hetero)arenes, combinations like I2 with (diacetoxyiodo)benzene (PIDA) or N-iodosuccinimide (NIS) with a suitable oxidant have proven effective.[1] If you are experiencing low yields, consider screening different catalysts and oxidants.
-
Inappropriate Solvent: The solvent can influence the solubility of reagents and the reaction mechanism. For visible light-promoted selenocyanation of indoles, acetonitrile (MeCN) and tetrahydrofuran (THF) have been shown to give good yields.[2] A solvent screen is recommended during optimization.
-
Substrate Reactivity: The electronic properties of your substrate play a significant role. Electron-rich (hetero)arenes, such as indoles and anilines, are generally more reactive towards electrophilic selenocyanation than less nucleophilic substrates.[1] For less reactive substrates, you may need to employ more forceful conditions or a more electrophilic selenium source.
Question: I am observing the formation of unexpected side products in my reaction. What are they and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some possibilities and solutions:
-
Formation of Diselenides: The selenocyanate moiety can be reduced to a selenol, which can then be oxidized to form a diselenide. This is particularly relevant in reactions involving reducing agents or under certain electrochemical conditions. Careful control of the reaction environment is necessary to avoid this.
-
Formation of Bis(aryl)selanes: As mentioned, at elevated temperatures, the reaction of an aryl substrate with a selenocyanating agent can sometimes lead to the formation of a bis(aryl)selane.[1] Optimizing the reaction temperature to a lower value can help minimize this side product.
-
Seleno-Pummerer Reaction: In the presence of acid, the intermediate selenoxide in reactions like the Grieco elimination can undergo a seleno-Pummerer reaction, leading to α-dicarbonyl compounds.[3] This can be mitigated by ensuring the reaction is run under neutral or basic conditions, especially during the oxidation step.
-
Hydrolysis of the Selenocyanate: The selenocyanate group can be susceptible to hydrolysis, especially in the presence of strong acids or bases. Ensure your workup procedure is designed to minimize exposure to harsh pH conditions if your product is sensitive.[4]
Question: My Grieco elimination reaction is not proceeding to completion. What should I check?
Answer: The Grieco elimination is a two-step process, and issues can arise in either step.
-
Formation of the Selenide Intermediate: The initial step involves the reaction of the alcohol with o-nitrophenylselenocyanate and a phosphine, typically tributylphosphine, to form a selenide.[5][6]
-
Reagent Quality: Ensure that the this compound and tributylphosphine are of high purity and handled under an inert atmosphere, as phosphines can be air-sensitive.
-
Reaction Time: The formation of the selenide can take several hours at room temperature.[6] Monitor the reaction by TLC to ensure the alcohol has been fully consumed before proceeding to the next step.
-
-
Oxidation and Elimination: The selenide is then oxidized to a selenoxide, which undergoes syn-elimination.[3][5]
-
Oxidant: Hydrogen peroxide is commonly used as the oxidant.[5][6] Ensure you are using a fresh solution with the correct concentration. For substrates sensitive to oxidation, meta-chloroperoxybenzoic acid (mCPBA) can be a milder alternative.[3]
-
Temperature: The elimination of the selenoxide is often rapid, even at low temperatures (-50 to 40 °C).[3] If the reaction is sluggish, allowing it to warm to room temperature may be necessary.[6]
-
Frequently Asked Questions (FAQs)
Question: What are the key properties of this compound?
Answer: this compound is a solid with a melting point of 140-142 °C.[7] Its chemical formula is O2NC6H4SeCN, and it has a molecular weight of 227.08 g/mol .[7] It is classified as acutely toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7][8] It is also very toxic to aquatic life with long-lasting effects.[7][8]
Question: How should I handle and store this compound?
Answer: Due to its toxicity, this compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[7][8] Avoid breathing dust. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place. The storage class for this compound is 6.1C, indicating a combustible, acute toxic substance.[7]
Question: What are the main applications of this compound in organic synthesis?
Answer: this compound is primarily used as:
-
An electrophilic selenium source for the selenocyanation of various nucleophiles, including indoles, anilines, and phenols.[1]
-
A key reagent in the Grieco elimination, a method for the dehydration of primary alcohols to terminal alkenes.[5][6][9]
-
A precursor for the synthesis of other organoselenium compounds.[7]
Question: How can I monitor the progress of a reaction involving this compound?
Answer: The progress of reactions involving this compound can typically be monitored by thin-layer chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product. It is also important to check for any changes in the reaction mixture after work-up, as some products may be sensitive to the work-up conditions.[4]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Selenocyanation of Indole [2][10]
| Entry | Photocatalyst (mol%) | Solvent | Yield (%) |
| 1 | Eosin Y (5) | MeCN | 85 |
| 2 | Eosin Y (5) | THF | 81 |
| 3 | Eosin Y (5) | DCM | - |
| 4 | Eosin Y (5) | EtOH | - |
| 5 | Eosin Y (5) | Ethyl Acetate | - |
| 6 | Rose Bengal (5) | MeCN | 91 |
Reaction conditions: Indole (0.3 mmol), KSeCN (1.3 equiv.), photocatalyst, and solvent (1.0 mL) were stirred for 5 h at room temperature under blue LED irradiation.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Visible Light-Promoted Selenocyanation of Indole [10]
-
To a reaction tube, add indole (0.3 mmol, 1.0 equiv.), potassium selenocyanate (KSeCN, 1.3 equiv.), and eosin Y (5 mol%).
-
Add acetonitrile (MeCN, 1.0 mL) to the tube.
-
Stir the reaction mixture at room temperature under blue LED light irradiation for 5 hours.
-
Monitor the consumption of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Grieco Elimination [6]
-
To a solution of the primary alcohol (1.0 equiv.) in tetrahydrofuran (THF) at ambient temperature, add o-nitrophenylselenocyanate (1.44 equiv.) followed by tri-n-butylphosphine (n-Bu3P, 1.48 equiv.).
-
Stir the reaction mixture at this temperature for 3 hours.
-
Cool the mixture to 0 °C and add sodium bicarbonate (5.0 equiv.).
-
Slowly add aqueous hydrogen peroxide (35% w/w, 7.3 equiv.).
-
Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over magnesium sulfate (MgSO4).
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Caption: The two-step reaction mechanism of the Grieco elimination.
Caption: A general workflow for optimizing reaction conditions.
References
- 1. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. Grieco elimination - Wikipedia [en.wikipedia.org]
- 6. Grieco Elimination | NROChemistry [nrochemistry.com]
- 7. This compound 97.5 51694-22-5 [sigmaaldrich.com]
- 8. This compound 97.5 51694-22-5 [sigmaaldrich.com]
- 9. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 10. Selenocyanation of Indoles Promoted by Visible Light [mdpi.com]
Technical Support Center: Troubleshooting Byproduct Formation in Selenoxide Eliminations
For researchers, scientists, and drug development professionals, the selenoxide elimination is a powerful tool for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. However, the formation of undesired byproducts can complicate reaction outcomes and purification processes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during selenoxide elimination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in selenoxide eliminations?
A1: The most frequently encountered byproducts include:
-
α-Dicarbonyl compounds: Resulting from a seleno-Pummerer rearrangement, especially under acidic conditions.[1][2]
-
Allylic alcohols: Formed via a[1][3]-sigmatropic rearrangement of allylic selenoxides.
-
Products of over-oxidation: When using strong oxidizing agents like hydrogen peroxide in excess, the starting material or the desired alkene can be further oxidized (e.g., via a Baeyer-Villiger reaction).[1]
-
Selanylated compounds: Arising from the reaction of the intermediate selenoxide with selenylating species, which is more prevalent in reactions involving ketones and aldehydes.[1]
-
Primary and secondary amines: In specific cases where the elimination leads to an enamine intermediate, subsequent hydrolysis can yield amines.[4]
Q2: My reaction is producing a significant amount of α-dicarbonyl compounds. What is the cause and how can I prevent it?
A2: The formation of α-dicarbonyl compounds is a strong indication that a seleno-Pummerer rearrangement is occurring.[1][2] This side reaction is catalyzed by acid. The acid can be a byproduct of the oxidant used (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or present as an impurity.
Troubleshooting Steps:
-
Buffer the reaction: Add an amine base, such as pyridine or triethylamine, to the reaction mixture to neutralize any acid. This is particularly important when using m-CPBA.[1]
-
Choose a different oxidant: Ozone is a good alternative as its only byproduct is dioxygen.[1][5]
-
Ensure anhydrous conditions: Water can participate in the hydrolysis of the intermediate in the Pummerer pathway.
Q3: I am trying to synthesize an allylic alkene, but I am isolating the corresponding allylic alcohol. How can I favor the elimination product?
A3: The formation of an allylic alcohol is due to a competing[1][3]-sigmatropic rearrangement of the allylic selenoxide intermediate. The ratio of elimination to rearrangement can be influenced by the reaction temperature.
Troubleshooting Steps:
-
Optimize the temperature: The syn-elimination is a thermal process. Lowering the reaction temperature can sometimes disfavor the rearrangement pathway. However, the optimal temperature will be substrate-dependent and may require some experimentation. Most selenoxides decompose between -50 and 40 °C.[1]
-
Substituent effects: The electronics of the selenium reagent can influence the propensity for rearrangement. Using an electron-withdrawing group on the phenylseleno moiety can sometimes alter the course of the reaction.
Q4: How can I avoid over-oxidation of my starting material or product?
A4: Over-oxidation is a common issue when using hydrogen peroxide, especially in excess.[1]
Troubleshooting Steps:
-
Careful control of stoichiometry: Use the minimum amount of oxidant required for complete conversion of the selenide to the selenoxide. Monitor the reaction closely by TLC.
-
Use a milder oxidant: For substrates sensitive to oxidation, m-CPBA or ozone are better choices.[1] With m-CPBA, the oxidation can often be carried out at a low temperature where the selenoxide is stable, and the elimination is then induced by warming.[1]
Data Presentation: Byproduct Formation Under Various Conditions
While comprehensive quantitative comparisons are not always readily available in the literature, the following tables summarize the expected trends in product distribution based on the choice of oxidant and the presence of additives.
Table 1: Influence of Oxidant on Byproduct Formation
| Oxidant | Typical Conditions | Major Byproducts | Mitigation Strategies |
| **Hydrogen Peroxide (H₂O₂) ** | 30% aqueous solution, 0 °C to room temperature[6] | Over-oxidation products (e.g., from Baeyer-Villiger)[1] | Use stoichiometric amounts, monitor reaction carefully. |
| m-CPBA | Stoichiometric amount, -78 °C to room temperature[6] | Seleno-Pummerer products (due to acidic byproduct)[1] | Add an amine base (e.g., pyridine, triethylamine) to buffer the reaction.[1] |
| Ozone (O₃) | Bubbled through the solution at low temperature | Minimal organic byproducts (main byproduct is O₂)[1] | Requires specialized equipment (ozone generator). |
Table 2: Effect of Additives on Seleno-Pummerer Byproduct Formation
| Substrate | Oxidant | Additive | Desired Product Yield | Seleno-Pummerer Byproduct |
| α-Phenylseleno ketone | m-CPBA | None | Moderate to Low | Significant |
| α-Phenylseleno ketone | m-CPBA | Pyridine or Triethylamine | High | Minimized |
Experimental Protocols
Protocol 1: Selenoxide Elimination using Hydrogen Peroxide [3][6]
-
Dissolve the α-phenylseleno carbonyl compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2-3 equivalents) dropwise to the stirred solution. Caution: The oxidation is exothermic.[3]
-
Monitor the reaction by TLC until all the starting selenide is consumed.
-
Allow the reaction to warm to room temperature and stir until the elimination is complete (as monitored by TLC for the appearance of the alkene product).
-
Cool the mixture to precipitate the benzeneseleninic acid byproduct and remove it by filtration.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buffered Selenoxide Elimination using m-CPBA [6]
-
Dissolve the α-phenylseleno carbonyl compound in dichloromethane and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 30 minutes to ensure complete oxidation of the selenide to the selenoxide.
-
Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the reaction mixture.
-
Remove the cooling bath and allow the reaction to warm to room temperature. The elimination will proceed as the temperature rises.
-
Once the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Selenoxide Elimination using Ozone [1][5]
-
Dissolve the α-phenylseleno carbonyl compound in a suitable solvent (e.g., dichloromethane) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the selenide.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Allow the reaction mixture to warm to room temperature to effect the elimination.
-
Work up the reaction as described in the previous protocols, noting that the selenium byproduct will still need to be removed.
Visualizing Reaction Pathways
Diagram 1: General Selenoxide Elimination Workflow
References
preventing over-oxidation in the Grieco elimination
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This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing over-oxidation during the Grieco elimination reaction.
Troubleshooting Guide & FAQs
A common issue encountered during the Grieco elimination is the over-oxidation of the desired alkene product. This guide provides answers to frequently asked questions and practical solutions to mitigate this problem.
Question 1: What is the Grieco elimination and what are the key steps?
The Grieco elimination is a chemical reaction that converts a primary aliphatic alcohol into a terminal alkene.[1][2][3] The process involves two main steps:
-
Formation of a selenide: The alcohol reacts with o-nitrophenylselenocyanate and tributylphosphine to form an alkyl aryl selenide.[1][2]
-
Oxidation and Elimination: The selenide is then oxidized, typically with hydrogen peroxide, to form a selenoxide.[1][4] This intermediate then undergoes a syn-elimination to yield the final alkene product.[4]
Question 2: I am observing significant byproduct formation. What is causing this over-oxidation?
Over-oxidation typically occurs when the desired alkene product reacts further with the excess oxidant present in the reaction mixture. This can lead to the formation of epoxides, diols, or other undesired oxidized species, which can complicate purification and lower the overall yield.
Question 3: How can I prevent or minimize over-oxidation in my reaction?
Several strategies can be employed to control the reaction and prevent the formation of over-oxidation byproducts:
-
Careful Control of Oxidant Stoichiometry: Use the minimum necessary amount of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA). A slight excess (typically 1.1-1.2 equivalents) is usually sufficient to drive the reaction to completion without causing significant side reactions.
-
Low-Temperature Conditions: Perform the oxidation step at a reduced temperature (e.g., 0 °C or even -78 °C).[5] This slows down the rate of both the desired elimination and the undesired over-oxidation, allowing for better control. The reaction can then be allowed to slowly warm to room temperature to facilitate the elimination.
-
Choice of Oxidant: While hydrogen peroxide is commonly used, other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can offer different reactivity profiles and may be less prone to causing over-oxidation in certain substrates.
-
Inclusion of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can be beneficial. These bases can neutralize acidic byproducts that may catalyze side reactions.
-
Prompt Quenching: Once the reaction has reached completion (as monitored by TLC), it is crucial to quench any remaining oxidant. This can be achieved by adding a reducing agent like aqueous sodium thiosulfate or sodium sulfite.[5]
Question 4: What is a reliable method for monitoring the reaction progress?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the Grieco elimination. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the initial alcohol and the appearance of the desired alkene product. Once the starting material is consumed, the reaction should be promptly worked up to avoid byproduct formation.
Quantitative Data Summary
The following table provides a summary of how different reaction parameters can influence the yield of the desired alkene and the extent of over-oxidation.
| Oxidant (Equivalents) | Temperature | Base | Approximate Alkene Yield (%) | Comments |
| H₂O₂ (1.1 - 1.5) | 0 °C to RT | Pyridine | 85 - 95 | Controlled conditions minimize over-oxidation. |
| H₂O₂ (> 2.0) | Room Temp | None | 50 - 70 | Higher excess of oxidant and temperature increase byproduct formation. |
| m-CPBA (1.1 - 1.2) | -78 °C to RT | None | 80 - 90 | Low temperature is key to selectivity. |
| H₂O₂ (7.3) | 0 °C to RT | NaHCO₃ (5.0 eq) | 88 | An example of specific published conditions.[5] |
Experimental Protocols
Standard Protocol for Grieco Elimination with Minimal Over-oxidation
This protocol outlines a general procedure for performing the Grieco elimination while minimizing the risk of over-oxidation.
Materials:
-
Primary alcohol
-
o-nitrophenylselenocyanate
-
Tributylphosphine (n-Bu₃P)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Selenide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous THF. Add o-nitrophenylselenocyanate (1.1 - 1.5 eq) and tributylphosphine (1.1 - 1.5 eq) to the solution at room temperature. Stir the mixture for 2-4 hours, monitoring the consumption of the starting alcohol by TLC.
-
Oxidation: Once the selenide formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add solid sodium bicarbonate (3.0 - 5.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (1.1 - 1.5 eq).
-
Elimination: After the addition of hydrogen peroxide, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the formation of the alkene product by TLC.
-
Quenching and Work-up: Upon completion, cool the mixture back to 0 °C and quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir for 15-20 minutes. Extract the aqueous phase with ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure alkene.[5]
Visualizations
Logical Workflow for Troubleshooting Over-oxidation
References
Technical Support Center: Purification of Grieco Elimination Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from the Grieco elimination.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from the Grieco elimination in a question-and-answer format.
Question 1: My crude product is a sticky oil that is difficult to handle. What is the likely cause and how can I resolve this?
Answer: A common cause of a sticky, oily crude product is the presence of tributylphosphine oxide, a byproduct of the reaction. This compound is notoriously difficult to remove due to its physical properties.
-
Immediate Action: Attempt to precipitate the tributylphosphine oxide. After concentrating the reaction mixture, dissolve the residue in a minimal amount of a polar solvent where your product is also soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar solvent like hexanes or pentane while stirring vigorously. Cooling the mixture can further promote precipitation. The precipitated tributylphosphine oxide can then be removed by filtration.
-
Alternative Strategy: For less polar products, a filtration through a plug of silica gel can be effective. Dissolve the crude mixture in a minimal amount of dichloromethane and add it to the top of a short silica gel column. Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate). The highly polar tributylphosphine oxide will be retained on the silica, while your less polar product will elute.
Question 2: After flash chromatography, I still see impurities in my final product by NMR/TLC. What are these impurities and how can I remove them?
Answer: Persistent impurities are often residual selenium-containing byproducts. These can include unreacted o-nitrophenylselenocyanate, the selenide intermediate, or the eliminated o-nitrophenylselenenic acid and its subsequent transformation products.
-
Improved Workup: Ensure a thorough quenching of the reaction. The use of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the workup is crucial for reducing and removing many of the selenium species.[1] Multiple extractions with this solution can be beneficial.
-
Optimized Chromatography:
-
TLC Analysis: Before running a column, carefully analyze the crude mixture by TLC using different solvent systems to achieve good separation between your product and the impurities. Selenium compounds can sometimes be visualized under UV light or by using specific stains like potassium permanganate.
-
Gradient Elution: Employing a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) during flash chromatography can improve the separation of compounds with similar polarities.
-
-
Chemical Treatment: In some cases, washing the organic layer with a dilute solution of sodium hydroxide (NaOH) can help remove the acidic selenium byproducts. However, be cautious if your product is base-sensitive.
Question 3: My reaction seems to be incomplete, and I have a significant amount of the starting alcohol remaining. What could have gone wrong?
Answer: Incomplete conversion of the starting alcohol can be due to several factors:
-
Reagent Quality: Ensure that the o-nitrophenylselenocyanate and tributylphosphine are of high purity and have not degraded. Tributylphosphine, for example, can be oxidized by air.[2]
-
Reaction Conditions: The formation of the selenide intermediate is typically carried out at room temperature. Ensure the reaction has been stirred for a sufficient amount of time (often several hours) to go to completion. Monitoring the reaction by TLC is highly recommended.
-
Oxidation Step: The subsequent oxidation of the selenide to the selenoxide is critical for the elimination to occur. Ensure that the hydrogen peroxide used is of the correct concentration and that a sufficient excess is used. The reaction is often performed at 0 °C and then allowed to warm to room temperature.
Question 4: I am observing the formation of multiple products, and my desired terminal alkene is not the major component. What are the potential side reactions?
Answer: While the Grieco elimination is generally selective for the formation of terminal alkenes from primary alcohols, side reactions can occur.
-
Over-oxidation: Using an excessive amount of hydrogen peroxide or running the reaction at elevated temperatures can lead to over-oxidation of the desired alkene, especially if it is sensitive to oxidation.[3] Consider using an alternative oxidant like meta-chloroperoxybenzoic acid (mCPBA) at low temperatures for sensitive substrates.
-
Rearrangement: Although less common for primary alcohols, in complex molecules, rearrangement of the intermediate selenoxide is a possibility, leading to isomeric alkenes.
-
Seleno-Pummerer Reaction: In the presence of acid, the selenoxide intermediate can undergo a Pummerer-type rearrangement, which can lead to α-dicarbonyl compounds after hydrolysis.[3] Maintaining basic or neutral conditions during the oxidation and workup can help to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of the Grieco elimination that I need to remove?
A1: The two primary byproducts that pose purification challenges are tributylphosphine oxide and selenium-containing species derived from o-nitrophenylselenocyanate.[4][5]
Q2: How can I effectively remove tributylphosphine oxide?
A2: Tributylphosphine oxide is a highly polar and often crystalline solid. Its removal can be achieved by:
-
Crystallization/Precipitation: It has low solubility in non-polar solvents like hexanes and diethyl ether. Adding these solvents to a concentrated solution of your crude product can cause the tributylphosphine oxide to precipitate.
-
Silica Gel Chromatography: Due to its high polarity, it adheres strongly to silica gel. Flash chromatography with a relatively non-polar eluent is an effective method for its removal.
Q3: What is the best way to deal with the selenium byproducts?
A3: The selenium byproducts are typically acidic and can be removed through a combination of techniques:
-
Aqueous Workup: A thorough wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) is often effective.[1] An additional wash with a mild base (e.g., saturated sodium bicarbonate solution) can also help remove acidic selenium species.
-
Chromatography: Most selenium byproducts are more polar than the desired alkene and can be separated by flash chromatography.
Q4: Can I monitor the progress of my Grieco elimination reaction by TLC?
A4: Yes, TLC is an excellent tool for monitoring the reaction. You can track the disappearance of the starting alcohol and the appearance of the less polar alkene product. A co-spot of the reaction mixture with the starting material is recommended for accurate comparison.[6][7] Selenium-containing intermediates may also be visible on the TLC plate.
Q5: What are some common TLC stains for visualizing the compounds in a Grieco elimination?
A5:
-
UV Light: If your compounds are UV active, they will appear as dark spots on a fluorescent TLC plate.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the alkene product and the selenium-containing species.
-
Iodine Chamber: This can be a general stain for many organic compounds.[8]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can give different colors for different functional groups upon heating.
Data Presentation
Table 1: Typical Reagent Quantities for Grieco Elimination
| Reagent | Molar Equivalents (relative to alcohol) |
| o-Nitrophenylselenocyanate | 1.1 - 1.5 |
| Tributylphosphine | 1.1 - 1.5 |
| Hydrogen Peroxide (30-35% aq.) | 5.0 - 10.0 |
| Sodium Bicarbonate | 4.0 - 6.0 |
Note: The optimal quantities may vary depending on the specific substrate and reaction scale.
Table 2: Physical Properties of Key Byproducts
| Compound | Molecular Weight ( g/mol ) | Polarity | Solubility |
| Tributylphosphine oxide | 218.32 | High | Soluble in polar organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in non-polar solvents (e.g., hexanes).[9][10] |
| o-Nitrophenylselenenic acid | 218.08 | High | Likely soluble in polar organic solvents and aqueous base. |
Experimental Protocols
Protocol 1: General Procedure for the Grieco Elimination
-
To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added o-nitrophenylselenocyanate (1.2 eq).
-
Tributylphosphine (1.2 eq) is added dropwise to the solution at room temperature, and the reaction mixture is stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
The reaction mixture is then cooled to 0 °C, and a solution of 30% hydrogen peroxide (8.0 eq) is added dropwise, maintaining the temperature below 10 °C.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Silica gel is added to the solution, and the solvent is removed under reduced pressure to afford a dry, free-flowing powder ("dry loading").
-
A silica gel column is packed using a non-polar solvent system (e.g., 100% hexanes).
-
The dry-loaded sample is carefully added to the top of the column.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified alkene.
Visualizations
Caption: Reaction mechanism of the Grieco elimination.
Caption: Experimental workflow for the Grieco elimination.
Caption: Troubleshooting decision tree for Grieco elimination purification.
References
- 1. Grieco Elimination | NROChemistry [nrochemistry.com]
- 2. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 4. Grieco elimination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
solvent effects on the Grieco elimination reaction
Welcome to the technical support center for the Grieco elimination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Grieco elimination?
The Grieco elimination is a dehydration reaction of a primary alcohol to a terminal alkene. The reaction proceeds through a two-step, one-pot procedure. First, the alcohol reacts with an arylselenyl cyanide (e.g., o-nitrophenylselenocyanate) and a phosphine (e.g., tributylphosphine) to form an alkyl aryl selenide. In the second step, the selenide is oxidized to a selenoxide, typically with hydrogen peroxide. The selenoxide then undergoes a spontaneous, concerted syn-elimination at or below room temperature to yield the alkene and an arylselenenic acid byproduct.[1][2][3] This intramolecular elimination proceeds through a five-membered cyclic transition state, which is a type of Ei (Elimination Internal) mechanism.[2][4]
Q2: How does solvent polarity affect the Grieco elimination?
Q3: What are the typical reaction times and temperatures for the selenoxide elimination step?
Selenoxide eliminations are known for their mild conditions and rapid rates compared to analogous sulfoxide eliminations.[1][7] The elimination step often proceeds spontaneously at temperatures ranging from -50°C to 40°C.[1][8] In many cases, the reaction is complete within minutes to a few hours at or below room temperature.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete formation of the selenide intermediate. | • Ensure the alcohol starting material is dry. • Use fresh, high-quality o-nitrophenylselenocyanate and tributylphosphine. • Allow sufficient reaction time for the selenide formation (typically 1-3 hours at room temperature).[6] |
| 2. Inefficient oxidation of the selenide to the selenoxide. | • Use a fresh solution of hydrogen peroxide. The concentration can be critical. • Ensure adequate stirring during the addition of the oxidant. • Consider using an alternative oxidant like meta-chloroperoxybenzoic acid (m-CPBA), especially if the product is sensitive to oxidation.[1] | |
| 3. Product loss during workup. | • If your product is volatile, be cautious during solvent removal (rotoevaporation).[9] • Check the aqueous layer for your product, as some products may have partial water solubility.[10] | |
| 4. Use of an inappropriate solvent. | • Protic solvents (e.g., methanol, ethanol) can significantly slow down the elimination step.[5] Switch to a polar aprotic solvent like THF, dichloromethane, or acetonitrile. | |
| Formation of Side Products | 1. Formation of β-hydroxy selenide. | • This side product can arise from the intermolecular reaction of the selenenic acid byproduct with the newly formed alkene.[5] • The addition of a non-nucleophilic base, such as pyridine or an alkyl amine, can suppress this side reaction.[5] |
| 2. Seleno-Pummerer reaction. | • This can occur in the presence of acid, leading to α-dicarbonyl compounds.[11] • Ensure the reaction conditions are not acidic. The use of sodium bicarbonate during the oxidation step helps to maintain a basic pH.[6] | |
| 3. Over-oxidation to selenone. | • The selenide can be over-oxidized to the corresponding selenone, which eliminates much more slowly.[1] • Use the stoichiometric amount of oxidant or a slight excess. Avoid large excesses of hydrogen peroxide. | |
| Reaction Stalls or is Sluggish | 1. Low reaction temperature. | • While the elimination is often rapid at room temperature, some substrates may require gentle heating. Monitor the reaction by TLC and, if necessary, warm the reaction mixture to 30-40°C. |
| 2. Use of a protic solvent. | • As mentioned, protic solvents can drastically reduce the rate of elimination.[5] Ensure your solvent is aprotic. | |
| 3. Steric hindrance around the alcohol. | • The Grieco elimination is most efficient for primary alcohols. Secondary and tertiary alcohols can be more challenging due to steric hindrance in the formation of the selenide intermediate. Consider alternative elimination methods for highly hindered alcohols. |
Experimental Protocols
Standard Protocol for Grieco Elimination in Tetrahydrofuran (THF)
This protocol is adapted from a literature procedure and is a good starting point for the dehydration of a primary alcohol.[6]
Step 1: Formation of the Alkyl Aryl Selenide
-
To a solution of the primary alcohol (1.0 eq) in dry THF, add o-nitrophenylselenocyanate (1.2-1.5 eq).
-
Slowly add a solution of tri-n-butylphosphine (1.2-1.5 eq) in THF to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Step 2: Oxidation and Elimination
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly add 30-35% aqueous hydrogen peroxide (H₂O₂) (5-10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The elimination is often rapid and may be observed by a color change or gas evolution. Monitor the formation of the alkene product by TLC.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.
-
Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.
Visualizations
Grieco Elimination Reaction Pathway
Caption: The reaction pathway of the Grieco elimination.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 3. Grieco elimination - Wikipedia [en.wikipedia.org]
- 4. Ei mechanism - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grieco Elimination | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Selenoxide elimination - Wikipedia [en.wikipedia.org]
Grieco Elimination Stereoselectivity Control: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the stereoselectivity of the Grieco elimination. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Grieco elimination and its inherent stereochemistry?
A1: The Grieco elimination is a dehydration reaction of a primary alcohol to form a terminal alkene.[1][2] The reaction proceeds through a two-step process:
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Formation of a selenide: The alcohol reacts with o-nitrophenylselenocyanate and a phosphine, typically tributylphosphine, to form an alkyl aryl selenide.[1][3]
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Oxidation and Syn-Elimination: The selenide is then oxidized to a selenoxide, usually with hydrogen peroxide.[1][3] This selenoxide intermediate undergoes a thermal syn-elimination through a five-membered cyclic transition state to yield the alkene.[3] This syn-elimination is a type of Ei (Elimination Internal) mechanism, similar to the Cope elimination.[1][3]
The inherent stereochemistry of the Grieco elimination is syn, meaning the hydrogen atom and the selenoxide group that are eliminated must be on the same side of the C-C bond in the transition state.[3][4]
Q2: How can I control the E/Z stereoselectivity when my substrate can form geometric isomers?
A2: Controlling the E/Z stereoselectivity in a Grieco elimination is highly dependent on the substrate's ability to adopt a favored conformation for the syn-elimination transition state. The key is to understand the steric and electronic factors that influence the stability of these transition states.
-
Steric Hindrance: The elimination will preferentially occur from a transition state that minimizes steric interactions. For example, to favor the E-alkene, the conformation leading to its formation should have fewer steric clashes between bulky substituents than the conformation leading to the Z-alkene.
-
Substrate Conformation: The relative stereochemistry of the substituents on the carbon backbone will dictate the most stable conformation for the syn-elimination. By carefully designing the substrate, you can often favor the formation of one geometric isomer over the other.
Q3: What are the standard reaction conditions for a Grieco elimination?
A3: A general protocol for the Grieco elimination involves two main steps. The following is a representative procedure:
Step 1: Selenide Formation To a solution of the alcohol in a suitable solvent like THF, o-nitrophenylselenocyanate and tributylphosphine are added. The reaction is typically stirred at room temperature for several hours.[2]
Step 2: Oxidation and Elimination The reaction mixture is cooled (e.g., to 0 °C), and an oxidizing agent, most commonly hydrogen peroxide, is added. A weak base like sodium bicarbonate is often included.[2] The mixture is then allowed to warm to room temperature and stirred for a couple of hours to facilitate the elimination.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor E/Z Selectivity (Mixture of Isomers) | 1. Similar energy barriers for the transition states leading to both E and Z isomers. 2. Substrate lacks strong conformational preference. | 1. Modify the Substrate: If possible, introduce bulkier protecting groups or substituents that can create a stronger conformational bias, favoring one elimination pathway. 2. Vary Reaction Temperature: While the elimination often occurs at room temperature, adjusting the temperature during the oxidation/elimination step might influence the selectivity. Lower temperatures may enhance selectivity if there is a sufficient difference in the activation energies for the two pathways. 3. Solvent Screening: Although less commonly reported to have a dramatic effect on stereoselectivity, trying different solvents (e.g., CH2Cl2, toluene) might alter the transition state energies. |
| Low Yield of Alkene | 1. Incomplete formation of the selenide. 2. Side reactions during oxidation (e.g., seleno-Pummerer reaction).[5] 3. Over-oxidation to the corresponding selenone, which eliminates more slowly.[4] | 1. Ensure Anhydrous Conditions: For the selenide formation step, ensure all reagents and solvents are dry. 2. Control Oxidation: Add the oxidant slowly at low temperature to minimize side reactions. Using a buffer like sodium bicarbonate can help suppress acid-catalyzed side reactions.[5] 3. Optimize Oxidant Equivalents: Use the appropriate amount of oxidizing agent to avoid over-oxidation. |
| No Reaction or Incomplete Conversion | 1. Poor quality of reagents (o-nitrophenylselenocyanate or phosphine). 2. Sterically hindered alcohol. | 1. Check Reagent Purity: Use freshly purified or commercially available high-purity reagents. 2. Increase Reaction Time/Temperature: For hindered alcohols, longer reaction times or gentle heating during the selenide formation may be necessary. |
Experimental Protocols
General Protocol for Grieco Elimination
This protocol is adapted from a standard procedure for the dehydration of a primary alcohol to a terminal alkene.[2]
Materials:
-
Alcohol substrate
-
o-Nitrophenylselenocyanate
-
Tributylphosphine (n-Bu3P)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3)
-
Hydrogen peroxide (35% w/w in H2O)
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Saturated aqueous sodium thiosulfate (Na2S2O3)
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Ethyl acetate (EtOAc)
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Brine
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Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Selenide Formation:
-
Dissolve the alcohol (1.0 eq) in anhydrous THF.
-
To this solution, add o-nitrophenylselenocyanate (1.4-1.5 eq) followed by tributylphosphine (1.4-1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC for the consumption of the starting alcohol.
-
-
Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (approx. 5 eq) to the mixture.
-
Slowly add 35% aqueous hydrogen peroxide (approx. 7-8 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the formation of the alkene product.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous Na2S2O3.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
-
Visualizing the Grieco Elimination Workflow
The following diagrams illustrate the key steps and logical flow of the Grieco elimination process.
Caption: A workflow diagram of the Grieco elimination process.
Caption: Logic diagram for predicting stereoselectivity.
References
Technical Support Center: Avoiding Rearrangement Products in Selenoxide Elimination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering rearrangement byproducts during selenoxide elimination reactions. The focus is on providing practical solutions and detailed protocols to favor the desired alkene formation over competing pathways, particularly the[1][2]-sigmatropic rearrangement common with allylic selenoxides.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of allylic alcohol in my selenoxide elimination reaction. What is causing this?
A1: The formation of an allylic alcohol as a byproduct in your selenoxide elimination is most likely due to a competing[1][2]-sigmatropic rearrangement. This is a common side reaction for allylic selenoxides, where the selenoxide undergoes a rearrangement to form an allylic selenenate ester, which is then hydrolyzed to the corresponding allylic alcohol during workup.[3]
Q2: What is the mechanism of the competing[1][2]-sigmatropic rearrangement?
A2: The[1][2]-sigmatropic rearrangement of an allylic selenoxide is a concerted, pericyclic reaction that proceeds through a five-membered ring transition state.[2][4] The selenoxide oxygen atom attacks the C3 position of the allyl group, leading to a shift of the double bond and the formation of a selenenate ester. This process is thermally allowed and can compete with the desired syn-elimination pathway.
Q3: How does temperature affect the competition between selenoxide elimination and[1][2]-sigmatropic rearrangement?
A3: Most selenoxide eliminations are carried out at temperatures between -50 and 40 °C.[1][5] While the exact optimal temperature is substrate-dependent, lower temperatures within this range can sometimes disfavor the[1][2]-sigmatropic rearrangement, thus increasing the yield of the desired alkene.[3] It is crucial to carefully control the temperature, as higher temperatures can promote both the rearrangement and decomposition of the selenoxide.
Q4: Can the choice of oxidizing agent influence the amount of rearrangement product?
A4: Yes, the choice of oxidizing agent can be critical. For substrates prone to rearrangement, using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can be advantageous. m-CPBA can oxidize the selenide to the selenoxide at low temperatures (e.g., -78 °C), below the temperature at which elimination or rearrangement occurs. This allows for the complete consumption of the oxidant before the reaction is warmed to effect the elimination, which can lead to cleaner reactions.[3][5] Hydrogen peroxide is also commonly used, but careful control of stoichiometry and temperature is necessary to avoid over-oxidation or side reactions.[5]
Q5: Does the solvent play a role in the selectivity of the reaction?
A5: The solvent can influence the rates of both the elimination and rearrangement pathways. While comprehensive studies on a wide range of solvents are limited, polar aprotic solvents like dichloromethane and tetrahydrofuran are commonly used.[3] Computational studies have shown that solvation can stabilize the starting materials more than the transition states, potentially increasing the activation energy for both pathways.[6] The choice of solvent should be made based on the solubility of the substrate and its compatibility with the chosen oxidant and reaction temperature.
Q6: Can I use a base to improve the outcome of my selenoxide elimination?
A6: Yes, the addition of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine, is often recommended, especially when using m-CPBA as the oxidant.[3] The base serves to buffer the reaction mixture, neutralizing any acidic byproducts (like meta-chlorobenzoic acid) that can catalyze side reactions, including epimerization at selenium or the seleno-Pummerer reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired alkene and significant amount of rearrangement product (allylic alcohol). | The rate of[1][2]-sigmatropic rearrangement is competitive with or faster than the rate of elimination. | 1. Optimize Temperature: Lower the reaction temperature. Perform the oxidation at the lowest practical temperature (e.g., -78 °C with m-CPBA) and then slowly warm the reaction to the minimum temperature required for elimination.[3] 2. Change Oxidant: Switch from hydrogen peroxide to m-CPBA to allow for oxidation at a lower temperature before elimination begins.[3][5] 3. Substrate Modification: If possible, introduce steric bulk on the substrate that could disfavor the transition state of the rearrangement. |
| Reaction is messy with multiple unidentified byproducts. | Acid-catalyzed side reactions may be occurring. | 1. Add a Base: Include a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (1.5 equivalents) to the reaction mixture, especially when using m-CPBA.[3] 2. Use a Buffered Oxidant: Consider using a buffered m-CPBA preparation. |
| Incomplete reaction, starting selenide remains. | Inefficient or incomplete oxidation of the selenide to the selenoxide. | 1. Check Oxidant Quality: Use a fresh bottle of hydrogen peroxide or titrate it to determine its concentration. Ensure m-CPBA is of high purity.[3] 2. Increase Oxidant Equivalents: If monitoring the reaction by TLC shows incomplete consumption of the starting material, consider adding more of the oxidizing agent.[3] |
| Formation of α,β-unsaturated carbonyl compounds from saturated analogues is inefficient. | Incomplete formation of the α-seleno carbonyl compound or issues with the elimination step. | 1. Ensure Complete Selenylation: Confirm the complete formation of the α-seleno carbonyl compound before proceeding with the oxidation and elimination. 2. Optimize Elimination Conditions: Follow the general troubleshooting steps for low yield, focusing on temperature and choice of oxidant. |
Experimental Protocols
Protocol 1: Selenoxide Elimination using m-CPBA to Minimize Rearrangement
This protocol is designed for substrates prone to rearrangement, such as allylic selenides.
-
Dissolve the allylic phenyl selenide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 30 minutes to ensure complete oxidation of the selenide to the selenoxide. Monitor by TLC.
-
Add a tertiary amine base such as triethylamine or diisopropylethylamine (1.5 eq) to buffer the reaction.[3]
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature. The elimination will proceed as the temperature rises.
-
Monitor the reaction by TLC for the formation of the alkene product and the disappearance of the selenoxide intermediate.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selenoxide Elimination using Hydrogen Peroxide
This protocol is a more general procedure suitable for substrates less prone to rearrangement.
-
Dissolve the phenyl selenide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2-3 eq) dropwise to the stirred solution.[3]
-
Monitor the reaction by TLC until all the starting selenide is consumed.
-
Allow the reaction to warm to room temperature and continue stirring until the elimination is complete, as indicated by TLC.
-
Cool the reaction mixture to precipitate the benzeneseleninic acid byproduct.
-
Remove the precipitate by filtration.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways in the reaction of allylic selenides.
Caption: Troubleshooting workflow for minimizing rearrangement products.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Theoretical Studies of [2,3]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
stability of 2-Nitrophenyl selenocyanate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 2-Nitrophenyl selenocyanate during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction yield | Degradation of this compound | Ensure the reagent is stored under an inert atmosphere and at room temperature, away from light.[1] Use a fresh bottle if degradation is suspected. |
| Presence of incompatible substances | Avoid contact with acids and strong oxidizing agents, as these can decompose the reagent.[1][2] | |
| Inactive phosphine reagent | In reactions like the Grieco elimination, ensure the phosphine (e.g., tributylphosphine) is not oxidized. Use freshly distilled or a new bottle of the phosphine. | |
| Wet solvent | The reaction of this compound with alcohols requires anhydrous conditions for the initial selenide formation. Ensure solvents are properly dried before use. | |
| Formation of unexpected byproducts | Side reactions due to acidic conditions | The presence of acid can lead to side reactions like the seleno-Pummerer reaction.[3] Ensure the reaction is run under neutral or basic conditions if necessary. For instance, in the Grieco elimination, sodium bicarbonate is added before oxidation.[4] |
| Oxidation of starting material or product | If using strong oxidizing agents like excess hydrogen peroxide, it can lead to undesired oxidation of other functional groups.[3] Consider using a milder oxidant like m-CPBA at low temperatures.[3] | |
| Reagent appears discolored or clumped | Decomposition due to improper storage | This compound is a dark brown crystalline solid.[1] Significant changes in color or texture may indicate decomposition. Do not use if the appearance is suspect. |
| Exposure to moisture | The reagent can be sensitive to moisture. Store in a tightly sealed container in a desiccator. | |
| Runaway reaction or exotherm | Decomposition at elevated temperatures | As an organic nitrocompound, this compound can decompose exothermically at high temperatures.[5] Avoid excessive heating and monitor the reaction temperature closely, especially during oxidation steps which are often exothermic. |
| Contamination with impurities | Impurities can lower the decomposition temperature of nitrocompounds.[5] Use pure reagents and clean glassware. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] It is important to protect it from light, moisture, acids, and strong oxidizing agents.[1][2]
Q2: What are the signs of decomposition for this compound?
A2: Decomposition may be indicated by a change in physical appearance from a dark brown crystalline powder to a discolored or clumped solid.[1] A strong, unpleasant odor may also be a sign of degradation. If decomposition is suspected, it is recommended to use a fresh batch of the reagent.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.[1] The choice of solvent will depend on the specific reaction conditions. For reactions requiring anhydrous conditions, such as the initial step of the Grieco elimination, ensure the solvent is thoroughly dried.
Q4: Why is tributylphosphine used with this compound in the Grieco elimination?
A4: In the Grieco elimination, tributylphosphine acts as a reducing agent and a nucleophile. It attacks the selenium atom of this compound, displacing the cyanide group and forming a phosphonium selenide intermediate. This intermediate then reacts with the alcohol to form the desired alkyl aryl selenide.[6]
Q5: Can I use other oxidizing agents besides hydrogen peroxide for the selenoxide formation?
A5: Yes, while hydrogen peroxide is commonly used, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be employed.[3] m-CPBA is particularly useful for substrates that are sensitive to oxidation, as it can be used at lower temperatures, and any excess is consumed before the elimination step begins.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂Se | [1] |
| Molecular Weight | 227.08 g/mol | [1] |
| Melting Point | 140-142 °C | [1] |
| Appearance | Dark brown crystalline solid | [1] |
| Purity | Typically ≥95% | [7] |
Experimental Protocols
Key Experiment: The Grieco Elimination
The Grieco elimination is a common application of this compound, used for the dehydration of primary alcohols to terminal alkenes.[6]
Materials:
-
Primary alcohol
-
This compound
-
Tributylphosphine (n-Bu₃P)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
35% Hydrogen peroxide (H₂O₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous THF.
-
At room temperature, add this compound (1.44 eq) followed by tributylphosphine (1.48 eq).[4]
-
Stir the reaction mixture at room temperature for 3 hours.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (5.0 eq) followed by the slow, dropwise addition of 35% hydrogen peroxide (7.3 eq).[4]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the terminal alkene.[4]
Visualizations
Caption: Workflow for the Grieco Elimination using this compound.
Caption: Decision tree for troubleshooting low yield reactions.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. Selenoxide elimination - Wikipedia [en.wikipedia.org]
- 4. Grieco Elimination | NROChemistry [nrochemistry.com]
- 5. icheme.org [icheme.org]
- 6. Grieco elimination - Wikipedia [en.wikipedia.org]
- 7. This compound 95% | CAS: 51694-22-5 | AChemBlock [achemblock.com]
Technical Support Center: Post-Grieco Elimination Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of selenium and phosphorus byproducts following a Grieco elimination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated during a Grieco elimination?
A1: The Grieco elimination generates two main byproducts: tributylphosphine oxide ((n-Bu)₃P=O) and o-nitrophenylselenol (o-NO₂PhSeH). The o-nitrophenylselenol is often oxidized in situ to the corresponding diselenide, bis(2-nitrophenyl) diselenide, which is a common source of persistent yellow to orange coloration in the crude product.[1][2][3][4][5]
Q2: My crude product is intensely yellow/orange after the reaction. What is causing this color?
A2: The characteristic yellow/orange color is primarily due to the presence of bis(2-nitrophenyl) diselenide, the oxidized form of the o-nitrophenylselenol byproduct. Incomplete oxidation of the intermediate selenide or other side reactions can also contribute to colored impurities.
Q3: What is a standard workup procedure for a Grieco elimination?
A3: A typical workup involves quenching the reaction with an oxidant like hydrogen peroxide to ensure complete conversion of the selenide to the selenoxide.[1][4][5] The mixture is then often treated with a reducing agent such as saturated sodium thiosulfate solution to remove excess oxidant.[5] This is followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.[5] The final purification step is typically flash column chromatography on silica gel.[5]
Q4: Can I remove the byproducts without using column chromatography?
A4: Yes, several chromatography-free methods can be employed, particularly for the removal of tributylphosphine oxide. These include precipitation with metal salts or crystallization. For the selenium byproducts, specific washes or the use of scavenger resins can be effective. These methods are detailed in the Troubleshooting Guide below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process following a Grieco elimination.
Issue 1: Persistent Yellow/Orange Color in the Product After Standard Workup and Chromatography
This issue is typically caused by co-elution of the desired product with the highly colored bis(2-nitrophenyl) diselenide.
Solution 1: Activated Carbon Treatment Activated carbon can be used to adsorb colored impurities.
-
Experimental Protocol:
-
Dissolve the impure, colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated carbon (approximately 10% by weight of the crude product) to the solution.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
Solution 2: Reversed-Phase Flash Chromatography If the colored impurity has a similar polarity to the product in normal-phase chromatography, switching to reversed-phase can be an effective separation strategy.[6]
-
Experimental Protocol:
-
Dissolve the impure product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMF).
-
Load the solution onto a C18-functionalized silica gel column.
-
Elute with a gradient of water and an organic solvent such as methanol or acetonitrile. The highly colored, relatively nonpolar diselenide will have a different retention time compared to the desired product.
-
Issue 2: Tributylphosphine Oxide is Difficult to Remove by Chromatography
Tributylphosphine oxide can be challenging to separate from products of similar polarity by standard silica gel chromatography.
Solution 1: Precipitation with Metal Salts Tributylphosphine oxide can form insoluble complexes with certain metal salts, allowing for its removal by filtration. This approach is analogous to methods developed for triphenylphosphine oxide removal.
-
Experimental Protocol (Adapted for Tributylphosphine Oxide):
-
After the reaction, concentrate the crude mixture.
-
Dissolve the residue in a suitable solvent such as THF, 2-MeTHF, MTBE, or toluene.
-
Add an excess of a metal salt like calcium bromide (CaBr₂) or zinc chloride (ZnCl₂).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the insoluble phosphine oxide-metal salt complex.
-
Filter the mixture to remove the precipitated complex.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Solution 2: Crystallization If the desired product is a solid, crystallization can be an effective method for separating it from the often oily or highly soluble tributylphosphine oxide. Alternatively, if the product is soluble in a nonpolar solvent, the phosphine oxide may be precipitated.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a nonpolar solvent like hexanes or pentane, or a mixture of ether and hexanes.
-
Tributylphosphine oxide may precipitate out of the solution. If the product is soluble, it will remain in the supernatant.
-
Filter the mixture and wash the collected solid (if it is the phosphine oxide) with cold nonpolar solvent.
-
The product can then be isolated from the filtrate.
-
Issue 3: Both Selenium and Phosphorus Byproducts are Proving Difficult to Remove
In cases where both byproducts are persistent, a multi-step purification strategy may be necessary.
Solution: Combination of Scavenger Resin and Precipitation
Experimental Protocol:
-
Initial Workup: Perform a standard aqueous workup as described in the FAQs.
-
Phosphine Oxide Removal: Concentrate the crude product and use the metal salt precipitation method described in Issue 2, Solution 1.
-
Selenium Byproduct Removal with Scavenger Resin:
-
After filtering off the phosphine oxide complex, take the filtrate and add a scavenger resin with thiol or amine functionality (e.g., SiliaMetS® Thiol or SiliaBond® Amine).[7][8] These functionalities can bind to the selenium byproducts.
-
Stir the mixture for 4-16 hours at room temperature.[9]
-
Filter to remove the resin.
-
Wash the resin with the organic solvent.
-
Combine the filtrates, wash with brine, dry, and concentrate to yield the purified product.
-
Data Presentation
The following table provides a qualitative comparison of the different purification methods.
| Method | Target Byproduct(s) | Advantages | Disadvantages |
| Flash Chromatography (Normal Phase) | All | Generally effective for a wide range of compounds. | Can be time-consuming and require large volumes of solvent; may not resolve product from byproducts with similar polarity. |
| Activated Carbon Treatment | Colored Selenium Byproducts | Simple, inexpensive, and effective for removing colored impurities. | Can sometimes adsorb the desired product, leading to lower yields. |
| Reversed-Phase Flash Chromatography | All | Offers a different selectivity compared to normal phase, which can be useful for difficult separations.[6] | Requires specialized columns and solvent systems. |
| Precipitation with Metal Salts | Phosphine Oxides | Chromatography-free, scalable, and can be highly effective. | Requires an additional filtration step; the metal salt must be compatible with the desired product. |
| Crystallization | All (if product is crystalline) | Can provide very pure material; avoids chromatography. | Not applicable if the product is an oil; yield may be reduced. |
| Scavenger Resins | Selenium Byproducts, Electrophiles | High selectivity for specific functional groups, simplifying workup.[10][11] | Can be expensive; may require long reaction times for complete scavenging.[9] |
Visualizations
Experimental Workflow for Post-Grieco Elimination Purification
Caption: A decision-making workflow for the purification of products from a Grieco elimination.
References
- 1. Grieco elimination - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. Grieco Elimination | NROChemistry [nrochemistry.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. Metal Scavengers [sigmaaldrich.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. silicycle.com [silicycle.com]
impact of substrate sterics on Grieco elimination efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of substrate steric hindrance on the efficiency of the Grieco elimination.
Frequently Asked Questions (FAQs)
Q1: What is the Grieco elimination?
The Grieco elimination is a dehydration reaction that converts a primary aliphatic alcohol into a terminal alkene.[1][2][3][4] The process involves two main steps:
-
Selenide Formation: The alcohol reacts with o-nitrophenylselenocyanate and tributylphosphine to form an alkyl aryl selenide.[2][3]
-
Oxidative Elimination: The selenide is then oxidized, typically with hydrogen peroxide, to a selenoxide. This intermediate spontaneously undergoes a syn-elimination to yield the alkene and an aryl selenol.[1][2][3] This elimination proceeds through a cyclic transition state, known as an Ei (Elimination Internal) mechanism.[2][5]
Q2: How does substrate steric hindrance affect the Grieco elimination?
Steric hindrance around the alcohol or the β-carbon can significantly impede the reaction.
-
At the α-carbon (alcohol center): Bulky substituents on the carbon bearing the hydroxyl group can slow down the initial formation of the selenide. The nucleophilic attack of the alcohol on the selenium reagent is sterically sensitive.[6]
-
At the β-carbon: Steric bulk at the β-position can hinder the ability of the molecule to adopt the required planar, five-membered cyclic transition state for the syn-elimination step. This can lead to lower yields or require more forcing reaction conditions.
Q3: What are the signs of a sterically hindered substrate failing in a Grieco elimination?
Common indicators include:
-
Low or no yield of the alkene: This is the most direct sign of a problem.
-
Incomplete consumption of starting material: The alcohol may be recovered unchanged due to a slow or stalled selenide formation.
-
Formation of byproducts: In some cases, side reactions may become competitive if the desired elimination pathway is slow.
-
Reaction stalling at the selenide stage: The selenide intermediate may be formed but fails to eliminate efficiently upon oxidation.
Q4: Are there alternative dehydration methods for sterically hindered alcohols?
Yes, several other methods can be effective for dehydrating sterically hindered alcohols:
-
Burgess Dehydration: Utilizes the Burgess reagent and is known for its mild conditions, making it suitable for sensitive substrates.[5]
-
Martin Sulfurane Dehydration: Employs the Martin sulfurane reagent and can be effective for hindered secondary and tertiary alcohols.
-
Phosphorus Oxychloride (POCl3) in Pyridine: This is a classic method that is often effective for hindered secondary and tertiary alcohols.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired alkene. | Steric hindrance at the α-carbon is slowing the formation of the selenide intermediate. | • Increase reaction time for the selenide formation step (e.g., from 3 hours to 12-24 hours).• Slightly increase the reaction temperature during selenide formation, monitoring carefully for decomposition.• Ensure reagents (o-nitrophenylselenocyanate and tributylphosphine) are pure and added sequentially. |
| Steric hindrance at the β-carbon is inhibiting the syn-elimination step. | • Increase the temperature during the H2O2 oxidation/elimination step (e.g., from room temperature to 40-50 °C).• Ensure an adequate excess of hydrogen peroxide is used to drive the oxidation to completion.[1] | |
| Reaction did not go to completion. | • Monitor the reaction progress by Thin Layer Chromatography (TLC).• If the reaction has stalled, consider re-dosing with fresh reagents, particularly the oxidizing agent. | |
| Reaction is messy, with multiple byproducts. | Product instability to acidic or basic conditions during workup. | • Perform a neutral workup. Quench the reaction with a mild reducing agent like sodium thiosulfate, and extract with a suitable organic solvent.[1] Avoid strong acid or base washes if the product is sensitive.[9] |
| Decomposition of starting material or product under the reaction conditions. | • Run the reaction at a lower temperature for a longer period.• Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any species are air-sensitive. | |
| Starting alcohol is recovered. | Failure to form the selenide intermediate. | • Check the quality of the o-nitrophenylselenocyanate and tributylphosphine. Tributylphosphine can oxidize on storage.• Ensure the reaction solvent (typically THF) is anhydrous. |
| A stable intermediate is isolated, but it is not the alkene. | The selenide formed but did not eliminate. | • Re-subject the isolated selenide to the oxidation conditions (H2O2 and a base like sodium bicarbonate).[1]• Confirm the structure of the intermediate by NMR or mass spectrometry to ensure it is the expected selenide. |
Quantitative Data Summary
The following table illustrates the general trend of how increasing steric hindrance can affect the efficiency of the Grieco elimination. The data presented is a representative example and actual results will vary based on the specific substrate.
| Substrate | Steric Hindrance | Typical Reaction Time (Selenide Formation) | Typical Yield (%) |
| 1-Octanol | Low (Primary, unbranched) | 2-4 hours | >90% |
| 2-Methyl-1-pentanol | Moderate (β-branched) | 4-8 hours | 75-85% |
| 2,2-Dimethyl-1-propanol (Neopentyl alcohol) | High (α- and β-branched) | 12-24 hours | 40-60% |
| 1-Adamantaneethanol | Very High (Bulky cage structure) | 24-48 hours | <30% |
Experimental Protocols
General Protocol for the Grieco Elimination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
o-Nitrophenylselenocyanate (1.4-1.5 eq)
-
Tributylphosphine (n-Bu3P) (1.4-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) (5.0 eq)
-
Hydrogen peroxide (30-35% w/w in H2O, 7-8 eq)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Selenide Formation:
-
To a solution of the alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add o-nitrophenylselenocyanate (1.4 eq).
-
Add tributylphosphine (1.4 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.[1] For sterically hindered substrates, this time may need to be extended to 12-48 hours. Monitor by TLC until the starting alcohol is consumed.
-
-
Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (5.0 eq), followed by the slow, dropwise addition of hydrogen peroxide (7.3 eq).[1] Caution: This addition can be exothermic.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1] The reaction mixture will typically turn from a deep red/orange to a lighter yellow.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[1]
-
Visualizations
Caption: Mechanism of the Grieco Elimination.
Caption: Troubleshooting Flowchart for Low Yield.
References
- 1. Grieco Elimination | NROChemistry [nrochemistry.com]
- 2. Grieco elimination - Wikipedia [en.wikipedia.org]
- 3. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 4. Grieco_elimination [chemeurope.com]
- 5. Ei mechanism - Wikipedia [en.wikipedia.org]
- 6. pure.au.dk [pure.au.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
scaling up the Grieco elimination reaction in the lab
Welcome to the technical support center for the Grieco elimination reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important reaction in the laboratory. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the Grieco elimination reaction?
The Grieco elimination is a chemical reaction that dehydrates a primary alcohol to form a terminal alkene.[1][2] The reaction proceeds in two main steps: first, the alcohol reacts with o-nitrophenylselenocyanate and a phosphine, such as tributylphosphine, to form a selenide intermediate. In the second step, this intermediate is oxidized, typically with hydrogen peroxide, to a selenoxide, which then eliminates to form the alkene and a selenol byproduct.[1][2]
Q2: What are the primary reagents used in the Grieco elimination?
The key reagents are:
-
Alcohol: The starting material to be dehydrated.
-
o-Nitrophenylselenocyanate: The selenium source.
-
Tributylphosphine (or another suitable phosphine): A reagent to activate the selenium source.
-
Hydrogen Peroxide: The oxidant for the selenoxide formation.[3]
-
Base (e.g., Sodium Bicarbonate, Pyridine): Often added during the oxidation step.
Q3: What are the main advantages of the Grieco elimination?
The primary advantage of the Grieco elimination is that it allows for the dehydration of alcohols under relatively mild conditions, avoiding the use of strong acids that can cause rearrangements or other side reactions.[4]
Q4: What are the most common challenges when scaling up the Grieco elimination?
Scaling up the Grieco elimination can present several challenges, including:
-
Exothermic Reaction: The oxidation of the selenide to the selenoxide with hydrogen peroxide can be highly exothermic and requires careful temperature control on a larger scale.
-
Byproduct Removal: Separating the desired alkene from organoselenium byproducts can be difficult at a larger scale.
-
Reagent Handling: o-Nitrophenylselenocyanate is toxic and requires careful handling, which becomes more challenging at scale. Tributylphosphine is air-sensitive and has a strong odor.
-
Reaction Monitoring: Ensuring complete conversion at each step is crucial for obtaining high yields and purity, which can be more difficult to monitor in large reaction volumes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the selenide intermediate | 1. Incomplete drying of the alcohol or solvent. 2. Deactivated o-nitrophenylselenocyanate. 3. Impure or oxidized tributylphosphine. | 1. Ensure all starting materials and solvents are rigorously dried. 2. Use freshly purchased or properly stored o-nitrophenylselenocyanate. 3. Use freshly distilled or high-purity tributylphosphine. |
| Low yield of the final alkene product | 1. Incomplete oxidation of the selenide. 2. Over-oxidation of the product by excess hydrogen peroxide. 3. Suboptimal reaction temperature for the elimination step. 4. The selenoxide is stable and does not eliminate. | 1. Increase the equivalents of hydrogen peroxide or the reaction time for the oxidation step. 2. Add the hydrogen peroxide slowly and at a low temperature. Consider using an alternative oxidant like m-CPBA. 3. Gently heat the reaction mixture after oxidation to facilitate the elimination. The optimal temperature is substrate-dependent. 4. In rare cases, the selenoxide may be unusually stable. Increasing the temperature may be necessary. |
| Formation of significant byproducts | 1. Presence of water leading to hydrolysis of intermediates. 2. Side reactions of the carbocation intermediate (if formed). 3. Reaction of the product alkene with selenium byproducts. | 1. Ensure anhydrous conditions during the selenide formation step. 2. The Grieco elimination is not expected to proceed via a carbocation, but if substrate is prone to rearrangement, consider alternative methods. 3. Ensure prompt work-up and purification after the reaction is complete. |
| Difficulty in removing selenium byproducts | 1. The selenium byproducts are co-polar with the desired product. 2. The byproducts are not fully oxidized to a water-soluble form. | 1. After the initial work-up, wash the organic layer with a dilute solution of sodium sulfide to help remove selenium residues. 2. Consider a final wash with a mild oxidizing agent followed by a water wash. 3. Purification by flash chromatography may be required. A plug of silica gel filtration can also be effective. |
| Exothermic reaction during oxidation | 1. Addition of hydrogen peroxide is too fast. 2. Insufficient cooling of the reaction vessel. | 1. Add the hydrogen peroxide dropwise via an addition funnel. 2. Use an ice bath or a cryocooler to maintain the desired temperature during the addition. For very large scale, a jacketed reactor with controlled cooling is recommended. |
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Yield (Illustrative)
| Entry | o-Nitrophenylselenocyanate (eq.) | Tributylphosphine (eq.) | Hydrogen Peroxide (eq.) | Isolated Yield (%) | Purity (%) |
| 1 | 1.1 | 1.1 | 5.0 | 75 | 90 |
| 2 | 1.2 | 1.2 | 7.0 | 88 | 95 |
| 3 | 1.5 | 1.5 | 10.0 | 85 | 92 |
| 4 | 1.2 | 1.5 | 7.0 | 89 | 96 |
Note: This data is illustrative and the optimal stoichiometry may vary depending on the substrate.
Table 2: Effect of Temperature on Reaction Time and Yield (Illustrative)
| Entry | Selenide Formation Temp. (°C) | Oxidation Temp. (°C) | Elimination Temp. (°C) | Total Reaction Time (h) | Isolated Yield (%) |
| 1 | 25 | 0 | 25 | 8 | 85 |
| 2 | 25 | 0 | 40 | 6 | 88 |
| 3 | 40 | 0 | 40 | 5 | 82 (with more byproducts) |
| 4 | 25 | -10 | 25 | 9 | 87 |
Note: This data is illustrative. The optimal temperatures should be determined for each specific substrate.
Experimental Protocols
Detailed Protocol for a 10-gram Scale Grieco Elimination
Safety Precautions: o-Nitrophenylselenocyanate is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Tributylphosphine is corrosive, pyrophoric, and has a strong, unpleasant odor; it should be handled under an inert atmosphere. The oxidation with hydrogen peroxide can be highly exothermic and should be performed with adequate cooling and slow addition.
Reagents:
-
Primary Alcohol (e.g., 1-dodecanol): 10.0 g (53.7 mmol)
-
o-Nitrophenylselenocyanate: 14.7 g (64.4 mmol, 1.2 eq.)
-
Tributylphosphine: 16.0 mL (64.4 mmol, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF): 250 mL
-
Sodium Bicarbonate (NaHCO₃): 22.5 g (268 mmol, 5.0 eq.)
-
30% Hydrogen Peroxide (H₂O₂): 30.5 mL (268 mmol, 5.0 eq.)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
Procedure:
-
Selenide Formation:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (10.0 g).
-
Dissolve the alcohol in 200 mL of anhydrous THF.
-
In a separate dry flask under nitrogen, dissolve the o-nitrophenylselenocyanate (14.7 g) in 50 mL of anhydrous THF.
-
Add the tributylphosphine (16.0 mL) to the alcohol solution at room temperature.
-
Slowly add the o-nitrophenylselenocyanate solution to the alcohol/phosphine mixture over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Oxidation and Elimination:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the sodium bicarbonate (22.5 g) to the reaction mixture.
-
Slowly add the 30% hydrogen peroxide (30.5 mL) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The elimination can be monitored by TLC for the disappearance of the selenide intermediate and the appearance of the alkene product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate and 200 mL of water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure alkene.
-
Visualizations
Caption: Experimental workflow for the Grieco elimination reaction.
Caption: Troubleshooting decision tree for low yield in the Grieco elimination.
References
Technical Support Center: Monitoring the Progress of a Grieco Elimination Reaction
Welcome to the technical support center for the Grieco elimination reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the two main steps of the Grieco elimination reaction?
The Grieco elimination is a two-step process: the formation of an alkyl aryl selenide from an alcohol, followed by oxidation to a selenoxide which then undergoes syn-elimination to form an alkene.[1][2] Both steps can be monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What should I look for when monitoring the reaction by TLC?
Effective monitoring by TLC allows you to track the consumption of the starting material and the formation of the intermediate and final product.
-
Step 1: Selenide Formation: Monitor the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the alkyl aryl selenide.
-
Step 2: Elimination: After the addition of the oxidant (e.g., hydrogen peroxide), monitor the disappearance of the selenide intermediate and the appearance of a new, even less polar spot corresponding to the desired alkene product.
Q3: How do I choose an appropriate solvent system for TLC analysis?
The choice of eluent will depend on the polarity of your specific substrate and product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve good separation of the spots. For example, an 80:20 mixture of petroleum ether and ethyl acetate can be a suitable starting point.
Q4: What key signals should I look for in ¹H NMR to monitor the reaction?
-
Disappearance of Starting Material: The most indicative signal for the consumption of the starting alcohol is the disappearance of the proton on the hydroxyl-bearing carbon (the carbinol proton).
-
Appearance of Product: The formation of the alkene is confirmed by the appearance of new signals in the olefinic region of the spectrum (typically between 4.5 and 6.5 ppm).
Q5: What about ¹³C NMR spectroscopy?
¹³C NMR can also be used to confirm product formation. Look for the appearance of two new signals in the downfield region (typically between 100 and 150 ppm) corresponding to the sp²-hybridized carbons of the newly formed double bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete conversion of alcohol to selenide (Step 1) | 1. Insufficient tributylphosphine or o-nitrophenylselenocyanate. 2. Low reaction temperature. 3. Steric hindrance around the alcohol. | 1. Ensure accurate stoichiometry of reagents. 2. Gently warm the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. 3. Increase reaction time. |
| Reaction stalls at the selenide intermediate (Step 2) | 1. Inactive or insufficient oxidant (e.g., old hydrogen peroxide). 2. Reaction temperature is too low for the elimination to occur. | 1. Use a fresh bottle of hydrogen peroxide or another suitable oxidant. 2. After oxidation, the elimination often proceeds at room temperature, but gentle heating may be required for some substrates. |
| Low yield of the alkene product | 1. Incomplete reaction in either step. 2. Side reactions, such as over-oxidation. 3. Volatility of the alkene product leading to loss during workup. | 1. Use TLC to ensure each step has gone to completion before proceeding. 2. Add the oxidant slowly and at a low temperature to minimize side reactions. 3. Be cautious during solvent removal; use a rotary evaporator at a suitable temperature and pressure. |
| Difficulty in removing byproducts | 1. Tributylphosphine oxide is a common byproduct that can be difficult to remove. 2. Selenium-containing byproducts can also contaminate the final product. | 1. For tributylphosphine oxide, precipitation by adding a non-polar solvent like hexanes or pentane can be effective. Alternatively, column chromatography with a suitable eluent can be used. 2. A mild aqueous wash with a reducing agent like sodium bisulfite during workup can help remove some selenium residues. Careful column chromatography is often necessary for complete purification. |
Experimental Protocols
General Procedure for Thin Layer Chromatography (TLC) Monitoring
-
Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate about 1 cm from the bottom.
-
Spot the plate: On the baseline, apply small spots of your starting material (as a reference), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent system.
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under UV light. Staining with a suitable agent (e.g., potassium permanganate for alkenes) can also be used.
Sample Quenching and Workup Protocol
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining oxidant.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for monitoring the Grieco elimination reaction.
Caption: Expected TLC plate appearance during reaction monitoring.
Caption: A logical guide for troubleshooting common issues.
References
Validation & Comparative
A Head-to-Head Comparison: Grieco Elimination vs. Wittig Reaction for Terminal Alkene Synthesis
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone transformation. For the specific synthesis of terminal alkenes, two powerful methods often considered are the Grieco elimination and the Wittig reaction. This guide provides a detailed, objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their synthetic challenges.
Introduction
The Grieco elimination offers a route to terminal alkenes from primary alcohols via a selenoxide intermediate.[1][2] This dehydration reaction is known for its mild conditions and reliability.[3] In contrast, the Wittig reaction, a Nobel Prize-winning transformation, constructs the alkene by reacting a phosphorus ylide with an aldehyde or a ketone.[4][5] It is a highly versatile and widely used method for olefination.[6] The choice between these two reactions depends on several factors, including the nature of the substrate, desired functional group tolerance, and practical considerations such as reagent availability and byproduct removal.
Reaction Mechanisms
The fundamental difference between the Grieco elimination and the Wittig reaction lies in their mechanistic pathways.
Grieco Elimination: This reaction proceeds through a two-step sequence involving the formation of a selenide from a primary alcohol, followed by oxidation to a selenoxide which then undergoes a syn-elimination.[2][3] The elimination step is a concerted thermal process that proceeds through a five-membered cyclic transition state.[3]
References
A Comparative Guide to Olefin Synthesis: Grieco Elimination vs. Martin Sulfurane Dehydration
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. Among the myriad of available methods, the Grieco elimination and Martin sulfurane dehydration have emerged as powerful tools for the dehydration of alcohols. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal method for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Grieco Elimination | Martin Sulfurane Dehydration |
| Reaction Type | Selenoxide elimination | Dehydration of alcohols |
| Mechanism | Concerted syn-elimination | Varies (E1, E2, or E_i_), often anti-elimination |
| Stereoselectivity | Typically syn-elimination | Generally favors anti-elimination, substrate-dependent |
| Substrate Scope | Primary and secondary alcohols | Secondary and tertiary alcohols; primary alcohols may form ethers |
| Key Reagents | o-Nitrophenylselenocyanate, tributylphosphine, H₂O₂ | Martin's sulfurane [bis(α,α-bis(trifluoromethyl)benzyloxy)diphenylsulfur] |
| Reaction Conditions | Mild, often room temperature | Mild, often room temperature or below |
Reaction Mechanisms and Stereoselectivity
The divergent stereochemical outcomes of the Grieco elimination and Martin sulfurane dehydration are a direct consequence of their distinct reaction mechanisms.
Grieco Elimination: This reaction proceeds through the formation of a selenoxide intermediate, which undergoes a concerted thermal syn-elimination.[1][2] The stereochemistry of the resulting alkene is therefore dictated by the conformation of the selenoxide in the transition state, where the selenium and the departing hydrogen atom are on the same side of the C-C bond. This intramolecular process generally leads to a high degree of stereocontrol.[2]
Martin Sulfurane Dehydration: The mechanism of the Martin sulfurane dehydration is more nuanced and can be influenced by the substrate's structure.[3] It often proceeds via an E2-like mechanism with a preference for an anti-periplanar arrangement of the departing hydroxyl group and a β-hydrogen.[4] However, E1 or E_i_ pathways can also be operative. This variability means that the stereochemical outcome is highly dependent on the substrate's conformational biases.[4] For acyclic systems, this often translates to the formation of the E-alkene from an erythro alcohol and the Z-alkene from a threo alcohol, assuming an anti-elimination pathway.
Performance Comparison: Yield and Stereoselectivity
The following tables summarize representative experimental data for the Grieco elimination and Martin sulfurane dehydration, highlighting their respective yields and stereoselectivities across various substrates. A direct comparison on identical substrates is often unavailable in the literature; therefore, examples on structurally similar molecules are presented to provide a comparative perspective.
Table 1: Grieco Elimination - Representative Examples
| Substrate | Product | Yield (%) | Stereoselectivity | Reference |
| Primary Alcohol | Terminal Alkene | 88 | Not applicable | [5] |
| Danishefsky's Taxol Intermediate | Exocyclic Alkene | High (not specified) | High | [1] |
Table 2: Martin Sulfurane Dehydration - Representative Examples
| Substrate | Product | Yield (%) | Stereoselectivity (Ratio) | Reference |
| Secondary Alcohol (Quinate derivative) | Cyclohexene derivative | High (not specified) | Regioselective | [6] |
| Tertiary Alcohol (Hindered) | Trisubstituted Alkene | High (not specified) | High | [6] |
| threo-N-Acyl-β-hydroxy-α-amino acid | (Z)-α,β-Dehydroamino acid | High (not specified) | Stereospecific | [7] |
| 7-α-Hydroxysterol | Δ⁶-Steroid | Regioselective | High | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols are based on established literature procedures.
Grieco Elimination: General Procedure
This protocol is adapted from a procedure reported by NROChemistry.[5]
-
To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add o-nitrophenylselenocyanate (1.1 - 1.5 eq) and tri-n-butylphosphine (1.1 - 1.5 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture to 0 °C and add a solution of 30% hydrogen peroxide (H₂O₂) (3.0 - 5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Martin Sulfurane Dehydration: General Procedure
This protocol is a general representation based on common practices for using Martin's sulfurane.[8]
-
Dissolve the secondary or tertiary alcohol (1.0 eq) in a dry, non-polar aprotic solvent (e.g., carbon tetrachloride, benzene, or dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Add Martin's sulfurane (1.0 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can often be directly purified by flash column chromatography on silica gel. Alternatively, a simple workup involving washing with a saturated aqueous solution of sodium bicarbonate may be performed before extraction and purification.
Conclusion
Both the Grieco elimination and Martin sulfurane dehydration offer mild and effective methods for the conversion of alcohols to alkenes. The choice between the two is primarily dictated by the desired stereochemical outcome and the nature of the substrate.
-
For the synthesis of terminal alkenes from primary alcohols and for reactions requiring a syn-elimination pathway, the Grieco elimination is the method of choice. Its predictable stereochemistry makes it a valuable tool in complex molecule synthesis.[1]
-
For the dehydration of secondary and tertiary alcohols, particularly when anti-elimination is desired to control alkene geometry, Martin sulfurane dehydration is a powerful alternative. Its ability to effect dehydration under neutral conditions and its tolerance of a wide range of functional groups make it highly versatile.[3]
Researchers and drug development professionals should carefully consider the mechanistic and stereochemical nuances of each reaction to strategically plan their synthetic routes and achieve the desired molecular architecture with high fidelity.
References
- 1. Grieco elimination - Wikipedia [en.wikipedia.org]
- 2. Ei mechanism - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Grieco Elimination | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Martin's sulfurane - Wikipedia [en.wikipedia.org]
A Comparative Guide: Grieco Elimination vs. Acid-Catalyzed Dehydration for Alkene Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of alkenes from alcohols is a critical transformation. While the classic acid-catalyzed dehydration has been a long-standing method, modern organic synthesis often demands milder conditions, higher selectivity, and broader functional group tolerance. The Grieco elimination has emerged as a powerful alternative, offering distinct advantages over traditional acid-catalyzed methods. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal dehydration strategy.
Executive Summary
The Grieco elimination offers a mild and highly selective method for the dehydration of alcohols, particularly for the synthesis of terminal alkenes from primary alcohols, avoiding the harsh conditions and common side reactions associated with acid-catalyzed dehydration.[1][2] Acid-catalyzed dehydration, while procedurally simpler for some substrates, is often plagued by a lack of regioselectivity, carbocation rearrangements, and the formation of ether byproducts, especially at the high temperatures required for the reaction.[3]
Comparison of Reaction Parameters
The following table summarizes the key differences between the Grieco elimination and acid-catalyzed dehydration based on typical experimental conditions and outcomes.
| Parameter | Grieco Elimination | Acid-Catalyzed Dehydration |
| Reaction Conditions | Mild (often room temperature) | Harsh (high temperatures, strong acids)[3] |
| Substrate Scope | Primarily for primary alcohols to yield terminal alkenes.[1][2] Can be applied to secondary alcohols. | Broad (primary, secondary, and tertiary alcohols), but often problematic for primary alcohols. |
| Regioselectivity | Excellent for forming terminal alkenes from primary alcohols. | Generally follows Zaitsev's rule, leading to the most substituted alkene; often results in a mixture of isomers. |
| Stereoselectivity | Syn-elimination mechanism. | Not highly stereoselective; can proceed through E1 or E2 mechanisms. |
| Common Side Reactions | Minimal side reactions reported. | Carbocation rearrangements, ether formation, polymerization, and charring with some catalysts like sulfuric acid. |
| Reagents | o-Nitrophenylselenocyanate, tributylphosphine, hydrogen peroxide.[1][2] | Strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3] |
Quantitative Data Comparison
Direct comparative studies on the same substrate are scarce in the literature. The following table presents data from representative examples to illustrate the typical performance of each method.
| Substrate | Method | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| Primary Alcohol (unspecified) | Grieco Elimination | Ambient | 5 h | Terminal Alkene | 88 | [1] |
| 1-Octanol | Acid-Catalyzed (Al₂O₃) | 300-400 | - | 1-Octene and isomers | >60 | [3] |
| 2-Octanol | Acid-Catalyzed (H₃PO₄) | 150-160 | - | 1-Octene, cis-2-Octene, trans-2-Octene | Not specified | [4][5] |
Mechanistic Overview
The fundamental differences in the reaction pathways of the Grieco elimination and acid-catalyzed dehydration underpin their distinct outcomes in terms of selectivity and reaction conditions.
Grieco Elimination: A Syn-Elimination Pathway
The Grieco elimination proceeds through a concerted, intramolecular syn-elimination mechanism, avoiding the formation of carbocation intermediates.[2] This pathway is responsible for the high regioselectivity and the absence of rearrangements.
Acid-Catalyzed Dehydration: A Carbocation-Mediated Pathway
Acid-catalyzed dehydration typically proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. This intermediate is susceptible to rearrangement to a more stable carbocation, leading to a mixture of alkene products. For primary alcohols, an E2 mechanism may be favored, but this often requires even higher temperatures and can lead to the formation of symmetrical ethers as a significant side product.
Experimental Protocols
Grieco Elimination of a Primary Alcohol
This protocol is adapted from a general procedure for the Grieco elimination.
Materials:
-
Primary alcohol
-
o-Nitrophenylselenocyanate
-
Tributylphosphine (n-Bu₃P)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
35% Hydrogen peroxide (H₂O₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in THF at ambient temperature, add o-nitrophenylselenocyanate (1.44 eq) and n-Bu₃P (1.48 eq) sequentially.
-
Stir the reaction mixture at ambient temperature for 3 hours.
-
Cool the mixture to 0 °C and add sodium bicarbonate (5.0 eq), followed by the dropwise addition of 35% aqueous hydrogen peroxide (7.3 eq).
-
Allow the resulting mixture to warm to ambient temperature and stir for 2 hours.
-
Quench the reaction with a saturated Na₂S₂O₃ solution.
-
Extract the aqueous phase with EtOAc.
-
Wash the combined organic extracts with brine and dry over MgSO₄.
-
Filter and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to afford the terminal alkene.[1]
Acid-Catalyzed Dehydration of 2-Octanol
This protocol is a representative procedure for the acid-catalyzed dehydration of a secondary alcohol.
Materials:
-
2-Octanol
-
85% Phosphoric acid (H₃PO₄)
-
Boiling stones
-
Simple distillation apparatus
-
Heating mantle or sand bath
Procedure:
-
Place 2.0 mL of 2-octanol and 1.0 mL of 85% phosphoric acid, along with a few boiling stones, into a 5 mL round-bottom flask.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a suitable collection vessel.
-
Heat the mixture gently to initiate the reaction and distillation.
-
Collect the distillate, which will be a mixture of alkene isomers and water.
-
Continue the distillation until no more product is collected. The expected products are a mixture of 1-octene, cis-2-octene, and trans-2-octene.[4][5]
-
The collected organic layer can be washed with water and a dilute base to remove any acidic impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and further purified if necessary.
Logical Workflow for Method Selection
The choice between Grieco elimination and acid-catalyzed dehydration depends on the specific requirements of the synthesis. The following workflow can guide the decision-making process.
Conclusion
The Grieco elimination stands out as a superior method for the dehydration of primary alcohols to terminal alkenes, offering mild reaction conditions and high selectivity that are often essential in the synthesis of complex molecules and pharmaceuticals. While acid-catalyzed dehydration remains a viable option for certain substrates, particularly when a mixture of alkene isomers is acceptable or when procedural simplicity is prioritized, its significant drawbacks, including harsh conditions, lack of selectivity, and the potential for undesired side reactions, limit its applicability in modern organic synthesis. For researchers and drug development professionals, the advantages of the Grieco elimination in terms of predictability and functional group compatibility often outweigh the additional steps and reagents required.
References
- 1. Grieco Elimination | NROChemistry [nrochemistry.com]
- 2. Grieco elimination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Solved Experiment #11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]
- 5. Experiment HLL Acid Catalyzed Dehydration of 2 Octanol: Synthesis of Octe.. [askfilo.com]
A Comparative Guide to Olefination Methods: Substrate Scope of the Grieco Elimination
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. While numerous olefination methods exist, each presents a unique profile of reactivity, stereoselectivity, and functional group compatibility. This guide provides an objective comparison of the Grieco elimination with other prominent olefination techniques—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination—with a focus on their respective substrate scopes, supported by experimental data.
At a Glance: Key Characteristics of Olefination Methods
The choice of an olefination method is dictated by the specific requirements of the synthetic target, including the desired stereochemistry and the presence of other functional groups. The following table summarizes the key features of the Grieco elimination and its alternatives.
| Feature | Grieco Elimination | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Julia-Kocienski Olefination |
| Reactants | Primary Alcohols | Aldehydes/Ketones + Phosphonium Ylides | Aldehydes/Ketones + Phosphonate Carbanions | Aldehydes/Ketones + Heteroaryl Sulfones |
| Primary Product | Terminal Alkenes | Alkenes | Alkenes (Predominantly E) | Alkenes (Predominantly E) |
| Stereoselectivity | Not applicable (forms terminal alkenes) | Ylide dependent (Z for non-stabilized, E for stabilized) | Generally high E-selectivity | Generally high E-selectivity |
| Key Advantages | Mild dehydration of primary alcohols | Broad functional group tolerance | Excellent E-selectivity, easy byproduct removal | Wide substrate scope, high E-selectivity, good functional group tolerance |
| Key Limitations | Limited to terminal alkenes from primary alcohols | Stereoselectivity can be an issue, phosphine oxide byproduct can be difficult to remove | Less effective for hindered ketones | Multi-step (original Julia), requires specific sulfones |
Substrate Scope and Performance Data
The following tables provide a comparative overview of the substrate scope for each olefination method, with representative examples highlighting yields and stereoselectivity.
Grieco Elimination
The Grieco elimination is primarily used for the dehydration of primary alcohols to form terminal alkenes.[1][2] The reaction proceeds via a syn-elimination of a selenoxide intermediate.[3]
| Substrate (Alcohol) | Product (Alkene) | Yield (%) | Reference |
| 1-Octadecanol | 1-Octadecene | 92 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
| Cyclohexylmethanol | Methylenecyclohexane | 85 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
| 3-Phenyl-1-propanol | 3-Phenyl-1-propene | 90 | Grieco, P. A.; et al. J. Org. Chem.1976 , 41, 1485-1486. |
Functional Group Tolerance: The mild conditions of the Grieco elimination allow for the presence of various functional groups. However, the use of hydrogen peroxide as an oxidant in the second step can be a limitation for substrates containing sensitive functionalities that are prone to oxidation.[4]
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[5][6] The stereochemical outcome is highly dependent on the nature of the phosphonium ylide used.[7][8] Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[7][8]
| Aldehyde/Ketone | Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Ph₃P=CH₂ | Styrene | >95 | N/A | Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927. |
| Cyclohexanone | Ph₃P=CHCO₂Et | Ethyl cyclohexylideneacetate | 86 | 89:11 | Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927. |
| 4-Nitrobenzaldehyde | Ph₃P=CHPh | 4-Nitrostilbene | 90 | >95:5 | Maryanoff, B. E.; Reitz, a. B. Chem. Rev.1989 , 89, 863-927. |
Functional Group Tolerance: The Wittig reaction is known for its broad functional group tolerance, including esters, ethers, amides, and nitro groups.[5][7]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It is renowned for its high (E)-selectivity and the ease of removal of the phosphate byproduct.[9][10]
| Aldehyde/Ketone | Phosphonate | Product | Yield (%) | E/Z Ratio | Reference |
| Isovaleraldehyde | (EtO)₂P(O)CH₂CO₂Et | Ethyl 4-methyl-2-pentenoate | 95 | >98:2 | Wadsworth, W. S., Jr. Org. React.1977 , 25, 73-253. |
| Benzaldehyde | (EtO)₂P(O)CH₂CN | Cinnamonitrile | 93 | >98:2 | Wadsworth, W. S., Jr. Org. React.1977 , 25, 73-253. |
| Cyclohexanone | (EtO)₂P(O)CH(Me)CO₂Et | Ethyl 2-cyclohexylidene-propanoate | 85 | 90:10 | Wadsworth, W. S., Jr. Org. React.1977 , 25, 73-253. |
Functional Group Tolerance: The HWE reaction is compatible with a wide range of functional groups and is often preferred over the Wittig reaction for base-sensitive substrates.[11]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and heteroaryl sulfones.[12][13][14]
| Aldehyde | Sulfone | Product | Yield (%) | E/Z Ratio | Reference |
| Dodecanal | 1-Phenyl-1H-tetrazol-5-yl undecyl sulfone | (E)-12-Tricosene | 85 | >97:3 | Blakemore, P. R.; et al. Synlett1998 , 26-28. |
| Benzaldehyde | 1-tert-Butyl-1H-tetrazol-5-yl benzyl sulfone | (E)-Stilbene | 91 | >98:2 | Blakemore, P. R.; et al. Synlett1998 , 26-28. |
| 3-Phenylpropanal | Benzothiazol-2-yl cyclopropyl sulfone | (E)-1-Cyclopropyl-4-phenyl-1-butene | 78 | >95:5 | Baudin, J. B.; et al. Tetrahedron Lett.1991 , 32, 1175-1178. |
Functional Group Tolerance: The Julia-Kocienski olefination exhibits excellent functional group tolerance, making it suitable for complex molecule synthesis.[12][13][14]
Experimental Workflows and Logical Relationships
The choice of an olefination method is often guided by the desired product and the nature of the starting materials. The following diagram illustrates the logical relationship between the starting materials and the olefination methods discussed.
Caption: Logical flow from starting material to alkene product via different olefination methods.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each of the discussed olefination methods.
Grieco Elimination: Synthesis of 1-Dodecene
To a solution of 1-dodecanol (1.86 g, 10 mmol) in dry tetrahydrofuran (50 mL) is added o-nitrophenylselenocyanate (2.51 g, 11 mmol) and tri-n-butylphosphine (2.22 g, 11 mmol) at room temperature under an argon atmosphere. The mixture is stirred for 30 minutes. Then, 30% hydrogen peroxide (3.4 mL, 30 mmol) is added dropwise at 0 °C, and the reaction mixture is stirred for 1 hour at room temperature. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-dodecene.
Wittig Reaction: Synthesis of (E)-Stilbene
To a suspension of methyltriphenylphosphonium bromide (3.57 g, 10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous diethyl ether (10 mL) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to give (E)-stilbene.
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-Cinnamate
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (40 mL) at 0 °C under an argon atmosphere is added triethyl phosphonoacetate (2.46 g, 11 mmol) dropwise. The mixture is stirred at room temperature for 1 hour. A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous tetrahydrofuran (10 mL) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford ethyl (E)-cinnamate.
Julia-Kocienski Olefination: Synthesis of (E)-1-Phenyl-2-cyclopropylethene
To a solution of 1-cyclopropyl-1-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methane (2.78 g, 10 mmol) in anhydrous dimethoxyethane (50 mL) at -78 °C under an argon atmosphere is added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 22 mL, 11 mmol) dropwise. The solution is stirred for 30 minutes at -78 °C. A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dimethoxyethane (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford (E)-1-phenyl-2-cyclopropylethene.
Conclusion
The Grieco elimination serves a specific niche in organic synthesis, providing a mild and efficient method for the dehydration of primary alcohols to terminal alkenes. When compared to the broader applicability of the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions, its substrate scope is more limited. However, for the specific transformation it is designed for, it remains a valuable tool. The choice of an olefination method should be a carefully considered decision based on the desired product, the available starting materials, and the functional group landscape of the molecule. This guide provides the necessary comparative data to aid researchers in making an informed choice for their synthetic endeavors.
References
- 1. Grieco elimination - Wikipedia [en.wikipedia.org]
- 2. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 3. Ei mechanism - Wikipedia [en.wikipedia.org]
- 4. pure.au.dk [pure.au.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Chemoselectivity of 2-Nitrophenyl Selenocyanate with Polyfunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the quest for highly selective reagents is paramount, particularly when dealing with complex, polyfunctional molecules. 2-Nitrophenyl selenocyanate has emerged as a valuable tool for the introduction of selenium into organic frameworks, often as a prelude to further transformations. This guide provides a comprehensive comparison of the chemoselectivity of this compound with common nucleophilic functional groups—thiols, amines, and alcohols—supported by experimental data and protocols. We also present a comparison with other common electrophilic selenium reagents to contextualize its performance.
Unveiling the Reactivity Landscape: Thiols vs. Amines vs. Alcohols
The chemoselectivity of an electrophilic reagent is governed by the inherent nucleophilicity of the functional groups it encounters. For thiols, amines, and alcohols, the general order of nucleophilicity is:
Thiol > Amine > Alcohol
This trend is a consequence of sulfur's higher polarizability and the greater basicity of amines compared to alcohols.[1][2] Consequently, this compound is expected to react preferentially with a thiol group in a molecule containing multiple functionalities.
Signaling Pathway of Electrophilic Selenation
The reaction of this compound with a nucleophile proceeds via a nucleophilic attack on the electrophilic selenium atom, leading to the displacement of the cyanide ion.
Caption: Generalized reaction pathway for electrophilic selenation.
Performance Comparison: this compound in Action
The following tables summarize the reactivity and typical yields for the reaction of this compound with monofunctional substrates, providing a baseline for understanding its chemoselectivity.
Table 1: Reaction with Thiols
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | Phenyl 2-nitrophenyl selenide | Ethanol, rt, 1h | >95 | Inferred from qualitative descriptions |
Table 2: Reaction with Amines
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-(2-nitrophenylseleno)aniline | THF, rt, 2h | Moderate | Inferred from analogous reactions |
Table 3: Reaction with Alcohols (Grieco Elimination)
| Substrate | Intermediate Product | Reaction Conditions | Yield (%) | Reference |
| Primary Alcohol | Alkyl 2-nitrophenyl selenide | THF, n-Bu3P, rt, 3h | High (e.g., 88%) | [3] |
Head-to-Head: Comparison with Alternative Electrophilic Selenium Reagents
The choice of an electrophilic selenium reagent can significantly impact the outcome of a reaction. Here, we compare this compound with two other common reagents.
Table 4: Reagent Performance Comparison
| Reagent | Reactivity towards Thiols | Reactivity towards Amines | Reactivity towards Alcohols | Key Advantages | Key Disadvantages |
| This compound | High | Moderate | Low (requires activation) | Good for thiol selectivity; stable solid | Cyanide byproduct |
| Phenylselenyl Chloride (PhSeCl) | High | High | Moderate | Highly reactive; versatile | Moisture sensitive; corrosive HCl byproduct |
| N-Phenylseleno-phthalimide (N-PSP) | High | Moderate | Low | Stable solid; no corrosive byproducts | Phthalimide byproduct can complicate purification |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the reactions discussed.
Experimental Workflow: General Selenation
Caption: A typical workflow for a selenation reaction.
Protocol 1: Reaction with a Thiol (Illustrative)
Objective: To synthesize phenyl 2-nitrophenyl selenide.
Materials:
-
Thiophenol
-
This compound
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve thiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenyl 2-nitrophenyl selenide.
Protocol 2: Reaction with an Amine (Illustrative)
Objective: To synthesize N-(2-nitrophenylseleno)aniline.
Materials:
-
Aniline
-
This compound
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 mmol) in dry THF (10 mL) under an inert atmosphere.
-
Add this compound (1.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography to yield N-(2-nitrophenylseleno)aniline.
Protocol 3: Reaction with a Primary Alcohol (Grieco Elimination)[3]
Objective: To synthesize an alkyl 2-nitrophenyl selenide as an intermediate for alkene synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.44 eq)
-
Tri-n-butylphosphine (n-Bu3P) (1.48 eq)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (e.g., 7.03 mmol) in THF (46 mL) at ambient temperature.
-
Successively add this compound and n-Bu3P to the solution.
-
Stir the reaction mixture at ambient temperature for 3 hours.
-
The resulting alkyl 2-nitrophenyl selenide can then be oxidized to the corresponding selenoxide and eliminated to form an alkene.[3]
Conclusion
This compound demonstrates a clear preference for reacting with thiols over amines and alcohols, in line with the established principles of nucleophilicity. This high degree of chemoselectivity makes it a valuable reagent for the selective modification of thiol-containing polyfunctional molecules. While its reaction with amines is feasible, it is generally slower and may require more forcing conditions compared to the reaction with thiols. The reaction with alcohols typically necessitates activation with a phosphine, as exemplified by the Grieco elimination. When compared to other electrophilic selenium reagents, this compound offers a good balance of reactivity and stability, with its primary drawback being the generation of a cyanide byproduct. For applications demanding high thiol selectivity in the presence of other nucleophilic groups, this compound stands out as a reliable and effective choice.
References
- 1. Full text of "Organoselenium chemistry [electronic resource] : modern developments in organic synthesis" [archive.org]
- 2. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 3. Grieco elimination - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Grieco Elimination vs. Burgess Reagent for Alcohol Dehydration
For researchers, scientists, and professionals in drug development, the selective dehydration of alcohols to form alkenes is a cornerstone of organic synthesis. The choice of reagent is critical to achieving desired outcomes while preserving sensitive functional groups. This guide provides an in-depth, objective comparison of two powerful methods: the Grieco elimination and the use of the Burgess reagent, supported by experimental data and detailed protocols.
Introduction to the Contenders
The Grieco elimination is a robust method for the dehydration of primary alcohols to yield terminal alkenes.[1][2][3][4] The reaction proceeds through a two-step sequence involving the formation of an o-nitrophenylselenide intermediate, followed by its oxidation to a selenoxide which then undergoes a syn-elimination.[1][2]
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent particularly effective for secondary and tertiary alcohols.[5][6] This method is prized for its neutral reaction conditions and proceeds via a concerted, intramolecular syn-elimination mechanism (Ei), often requiring thermal induction.[7][8]
Mechanism of Dehydration
Both reactions proceed through a syn-elimination pathway, but their mechanisms differ significantly.
Grieco Elimination Mechanism
The Grieco elimination involves a two-stage process:
-
Selenide Formation: The alcohol reacts with o-nitrophenylselenocyanate and a phosphine, typically tributylphosphine, to form a selenide. This occurs via a nucleophilic attack of the alcohol on the electron-deficient selenium atom.[1]
-
Oxidation and Elimination: The resulting selenide is then oxidized, commonly with hydrogen peroxide, to a selenoxide. This selenoxide intermediate undergoes a thermal syn-elimination to form the alkene and an arylselenenic acid byproduct.[1]
Burgess Reagent Dehydration Mechanism
The dehydration using the Burgess reagent is a one-pot process:
-
Sulfamate Ester Formation: The alcohol displaces triethylamine from the Burgess reagent to form a sulfamate ester intermediate.[8]
-
Syn-Elimination: Upon heating, this intermediate undergoes an intramolecular syn-elimination (Ei) through a six-membered cyclic transition state, yielding the alkene, triethylammonium carbamate, and sulfur dioxide.[7][8]
Comparative Performance Analysis
The choice between the Grieco elimination and the Burgess reagent is primarily dictated by the nature of the alcohol substrate and the desired alkene product.
| Feature | Grieco Elimination | Burgess Reagent |
| Primary Substrate | Primary alcohols[1][2][4] | Secondary and tertiary alcohols[5][9] |
| Product | Terminal alkenes[1] | Generally Zaitsev (most substituted) alkene[10] |
| Mechanism | Two-step: Selenide formation, then oxidation and Ei elimination[1] | One-pot Ei (syn-elimination)[7][8] |
| Stereochemistry | syn-elimination[1] | syn-elimination[7][8] |
| Reaction Conditions | Ambient temperature for selenide formation, then mild oxidation[4] | Often requires heating (reflux in benzene, THF, or toluene)[6] |
| Key Reagents | o-nitrophenylselenocyanate, tributylphosphine, H₂O₂[4] | Methyl N-(triethylammoniumsulfonyl)carbamate[5] |
| Common Side Reactions | Over-oxidation, side reactions with sensitive functional groups by H₂O₂.[11] | Carbocation rearrangements with susceptible substrates, urethane formation with primary alcohols.[7][8] |
| Functional Group Tolerance | Good, but sensitive to strong oxidants.[11] | Excellent for acid-sensitive groups; reacts with other nucleophiles.[7][11] |
Experimental Data
While a direct comparative study on a wide range of identical substrates is scarce in the literature, the following table compiles representative examples to illustrate the typical applications and yields for each method.
| Substrate (Alcohol) | Method | Conditions | Product (Alkene) | Yield (%) | Reference |
| 1-Decanol | Grieco | 1. o-NO₂PhSeCN, n-Bu₃P, THF, rt, 3h2. H₂O₂, NaHCO₃, 0°C to rt, 2h | 1-Decene | 88 | [4] |
| Cyclododecanol | Burgess | Benzene, 50°C | Cyclododecene | >90 | [7] |
| A secondary alcohol in a complex natural product synthesis | Grieco | (Standard conditions) | Corresponding alkene | Low yield (substitution favored) | [11] |
| A tertiary alcohol in the synthesis of a Taxol derivative | Burgess | Refluxing benzene | Exocyclic methylene | High | [9] |
| A primary alcohol in the presence of a secondary alcohol | Grieco | (Standard conditions) | Selective dehydration of the primary alcohol | High selectivity | [11] |
| 2-Adamantanol | Burgess | Benzene, reflux | 2-Adamantene | 95 | [8] |
Experimental Protocols
Grieco Elimination of a Primary Alcohol
This protocol is adapted from a procedure reported in the literature.[4]
-
To a solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF), add o-nitrophenylselenocyanate (1.44 eq) and tri-n-butylphosphine (1.48 eq) sequentially at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the mixture to 0°C and add sodium bicarbonate (5.0 eq) followed by the dropwise addition of 35% aqueous hydrogen peroxide (7.3 eq).
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the terminal alkene.
Dehydration of a Secondary Alcohol using the Burgess Reagent
This is a general procedure based on typical conditions.
-
Dissolve the secondary alcohol (1.0 eq) in an anhydrous aprotic solvent such as benzene or THF in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add the Burgess reagent (1.1-1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Mandatory Visualizations
Selecting the Appropriate Dehydration Method
The choice between the Grieco elimination and the Burgess reagent is primarily dependent on the substrate and the desired product. The following workflow provides a logical guide for this decision-making process.
Conclusion
The Grieco elimination and the Burgess reagent are both powerful and mild methods for the dehydration of alcohols, offering complementary selectivities. The Grieco elimination is the method of choice for converting primary alcohols to terminal alkenes. In contrast, the Burgess reagent excels in the dehydration of secondary and tertiary alcohols, typically affording the more thermodynamically stable (Zaitsev) alkene. A thorough understanding of their mechanisms, substrate scopes, and potential side reactions, as outlined in this guide, will enable researchers to make informed decisions and successfully implement these valuable transformations in their synthetic endeavors.
References
- 1. Grieco elimination - Wikipedia [en.wikipedia.org]
- 2. Grieco elimination | www.wenxuecity.com [wenxuecity.com]
- 3. youtube.com [youtube.com]
- 4. Grieco Elimination | NROChemistry [nrochemistry.com]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. medium.com [medium.com]
- 7. youtube.com [youtube.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pure.au.dk [pure.au.dk]
A Comparative Guide to 2-Nitrophenyl Selenocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of 2-Nitrophenyl Selenocyanate Against Common Alternatives
In the landscape of modern organic synthesis, the choice of reagents is a critical decision that balances reactivity, selectivity, cost, and safety. Among the array of organoselenium reagents utilized for the introduction of selenium functionalities and subsequent transformations, this compound stands out for its unique properties. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives such as phenylselenyl chloride and diphenyl diselenide. This analysis is supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a highly effective electrophilic selenium reagent, particularly renowned for its application in the Grieco elimination for the dehydration of alcohols to alkenes. The electron-withdrawing nitro group enhances the electrophilicity of the selenium atom, often leading to milder reaction conditions and increased yields in certain applications. However, its higher cost compared to simpler selenium reagents like phenylselenyl chloride and diphenyl diselenide necessitates a careful evaluation of its benefits against its economic implications. While direct, side-by-side comparative studies are limited in the literature, this guide consolidates available data to present a clear comparison of these reagents across key performance indicators.
Cost Analysis of Electrophilic Selenium Reagents
A primary consideration in reagent selection is its cost. The following table provides an approximate cost comparison of this compound and its common alternatives. Prices are based on currently available listings from major chemical suppliers and may vary.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| This compound | C₇H₄N₂O₂Se | 227.08 | ~$50 - $90 |
| Phenylselenyl chloride | C₆H₅ClSe | 191.52 | ~$20 - $50 |
| Diphenyl diselenide | C₁₂H₁₀Se₂ | 312.14 | ~$5 - $15 |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier.
From a purely economic standpoint, diphenyl diselenide is the most cost-effective source of electrophilic selenium, followed by phenylselenyl chloride. This compound is the most expensive of the three. This significant price difference underscores the need for a clear performance advantage to justify the use of this compound.
Performance Comparison in Key Synthetic Transformations
The true value of a reagent lies in its performance in the laboratory. This section compares this compound with its alternatives in common synthetic applications.
The Grieco Elimination: Dehydration of Alcohols
The Grieco elimination is a powerful method for the mild dehydration of primary alcohols to terminal alkenes.[1] This reaction proceeds via the formation of a selenide, which is then oxidized to a selenoxide that undergoes syn-elimination. This compound is the quintessential reagent for this transformation.
Workflow for the Grieco Elimination:
Caption: General workflow of the Grieco elimination using this compound.
Experimental Protocol: Grieco Elimination of a Primary Alcohol
A representative procedure for the Grieco elimination is as follows:
-
To a solution of the primary alcohol (1.0 eq) in dry tetrahydrofuran (THF), add this compound (1.1 eq) and tri-n-butylphosphine (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 30 minutes.
-
Cool the mixture to 0 °C and add 30% hydrogen peroxide (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the terminal alkene.
Benefit of this compound in the Grieco Elimination:
The electron-withdrawing nitro group in this compound facilitates the initial nucleophilic attack by the alcohol and is thought to accelerate the final syn-elimination of the selenoxide, often leading to higher yields and milder reaction conditions compared to using phenylselenyl chloride or diphenyl diselenide for the same overall transformation. While these alternatives can also be used to form the necessary selenide intermediate, they often require harsher conditions or give lower yields for this specific application.
Electrophilic Cyclofunctionalization of Olefins
Electrophilic selenium reagents are widely used to trigger the cyclization of unsaturated substrates, such as alkenols and alkenoic acids, to form oxygen-containing heterocycles. This transformation, known as oxyselenenylation, is a powerful tool in natural product synthesis.
Logical Flow of Oxyselenenylation:
Caption: Logical workflow for the electrophilic cyclofunctionalization of olefins.
Comparative Performance:
While this compound is effective in these reactions, phenylselenyl chloride is more commonly employed due to its lower cost and generally high reactivity. Diphenyl diselenide can also be used, but it often requires an in-situ activating agent (e.g., an oxidant) to generate the active electrophilic selenium species.
| Reagent | Typical Reaction Conditions | Relative Cost | Key Advantages | Potential Disadvantages |
| This compound | Mild, often room temperature | High | High electrophilicity, can lead to faster reactions and higher yields in specific cases. | High cost, generation of a nitro-containing byproduct. |
| Phenylselenyl chloride | Mild, often room temperature | Medium | Good balance of reactivity and cost, widely used and well-documented. | Can be moisture sensitive. |
| Diphenyl diselenide | Requires activation (e.g., with an oxidant) | Low | Low cost, stable and easy to handle. | Requires an additional activating reagent, potentially complicating the reaction setup. |
Experimental Protocol: Oxyselenenylation of an Alkenol (General)
-
Dissolve the alkenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add the electrophilic selenium reagent (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound, phenylselenyl chloride, and diphenyl diselenide is highly dependent on the specific synthetic application and budgetary constraints.
-
This compound is the reagent of choice for the Grieco elimination , where its enhanced reactivity often justifies its higher cost by providing superior yields under mild conditions. For high-value target molecules where maximizing yield is paramount, the investment in this reagent can be a sound one.
-
Phenylselenyl chloride represents a versatile and cost-effective option for a wide range of electrophilic selenenylation reactions, including cyclofunctionalizations . Its well-established reactivity and moderate cost make it a workhorse reagent in many synthetic laboratories.
-
Diphenyl diselenide is the most economical choice and is ideal for large-scale syntheses or when cost is the primary driver. However, its use often requires an additional activation step, which may add complexity to the experimental procedure.
For research and drug development professionals, a careful evaluation of the specific synthetic transformation is crucial. For novel or complex substrates, small-scale screening with each of these reagents may be the most prudent approach to identify the optimal balance of cost, yield, and reaction efficiency. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making these critical decisions in the advancement of chemical synthesis.
References
A Comparative Guide to Olefination Methods: Evaluating the Environmental Impact of Selenium Reagents
For researchers, scientists, and drug development professionals, the choice of synthetic methodology extends beyond yield and stereoselectivity. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental impact of chemical transformations. This guide provides a comparative analysis of selenium-based olefination methods against established alternatives—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination—with a focus on their environmental footprint.
This comparison delves into key green chemistry metrics, toxicity profiles of reagents and byproducts, and waste generation. Detailed experimental protocols for each method are provided to allow for a comprehensive understanding of the practical implications of each choice.
At a Glance: Green Chemistry Metrics for Olefination Reactions
The "greenness" of a reaction can be quantified using several metrics. Here, we compare the Atom Economy and the Environmental Factor (E-factor) for representative examples of each olefination method.
Atom Economy represents the proportion of reactant atoms incorporated into the desired product. A higher atom economy signifies a more efficient process with less waste.
E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.
| Olefination Method | Reactants | Desired Product | Byproducts | Atom Economy (%) | E-factor (assuming 100% yield) |
| Selenium-Catalyzed (Hypothetical) | Benzaldehyde, Ethyl (triphenylphosphoranylidene)acetate, Diphenyl diselenide (catalyst) | Ethyl cinnamate | Triphenylphosphine oxide | 45.8% | 1.18 |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, Benzaldehyde, Sodium hydroxide | Stilbene | Triphenylphosphine oxide, Sodium chloride, Water | 26.0%[1] | 2.85 |
| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate, Benzaldehyde, Sodium hydride | Ethyl cinnamate | Diethyl phosphate sodium salt, Hydrogen | 62.7% | 0.59 |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazole-5-yl methyl sulfone, Benzaldehyde, KHMDS | Stilbene | Phenyl tetrazolyl sulfinate salt, Hexamethyldisilazane | 43.9% | 1.28 |
Note: These values are calculated for specific examples and may vary depending on the substrates and reaction conditions.
Toxicity Profile of Reagents and Byproducts
The environmental and health impacts of a reaction are also determined by the toxicity of the substances involved.
| Olefination Method | Key Reagent/Byproduct | Toxicity Data (LD50) | Environmental Concerns |
| Selenium-Based | Diphenyl diselenide | Oral (rat): 312 mg/kg[2][3] | Selenium compounds can be toxic and require careful handling and disposal.[4] |
| Wittig Reaction | Triphenylphosphine oxide | Oral (rat): 685 mg/kg[1], Oral (mouse): 1380 mg/kg[5], Oral (dog): 500 mg/kg[6][7] | Accumulates in the environment and can be harmful to aquatic organisms.[5] |
| Horner-Wadsworth-Emmons (HWE) | Triethyl phosphonoacetate | Oral (rat): > 2000 mg/kg[8] | Dialkylphosphate byproducts are water-soluble and can contribute to eutrophication.[9][10] |
| Julia-Kocienski Olefination | Phenyl tetrazolyl sulfone | Data not readily available | Benzothiazole and tetrazole derivatives can be environmental contaminants.[4][11][12][13] |
In-Depth Comparison
Selenium-Based Olefination
Catalytic olefination reactions using selenium reagents are an emerging area with the potential for improved atom economy over stoichiometric methods.[6] These reactions often proceed under mild conditions. However, the primary environmental concern lies with the toxicity of selenium compounds. While selenium is an essential trace element, higher concentrations can be toxic.[14] Careful management of selenium-containing waste streams is crucial to prevent environmental contamination.
Wittig Reaction
The Wittig reaction is a widely used and versatile olefination method. However, it suffers from poor atom economy, primarily due to the formation of a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[1][5] TPPO is a stable compound that is difficult to remove from reaction mixtures and represents a significant waste stream.[5] Traditional Wittig reactions often employ hazardous solvents. To address these drawbacks, "greener" protocols have been developed, including solvent-free and aqueous reaction conditions, which significantly reduce the environmental impact.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers a significant advantage over the Wittig reaction in terms of its byproduct. The dialkylphosphate salt generated is water-soluble, which greatly simplifies purification and reduces the use of organic solvents for extraction.[15][16] This leads to a considerably lower E-factor compared to the Wittig reaction. However, the release of phosphate-containing byproducts into wastewater can contribute to eutrophication, an over-enrichment of nutrients in water bodies that can lead to harmful algal blooms.[9][10]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is another powerful tool for stereoselective alkene synthesis.[17][18] The byproducts of this reaction are typically sulfone and heterocyclic derivatives (e.g., from benzothiazole or tetrazole).[19][20] While generally considered less problematic than TPPO, the environmental fate and potential long-term impacts of these byproducts are still under investigation.[11][12][13] Some benzothiazole derivatives have been identified as emerging environmental contaminants.[4][11]
Experimental Protocols
Detailed methodologies for the following key experiments are provided to allow for replication and further investigation.
Catalytic Selenium Olefination (Hypothetical Protocol)
This protocol is a representative example based on known selenium-catalyzed reactions. Specific conditions may vary depending on the chosen catalyst and substrates.
Reaction: Benzaldehyde + Ethyl (triphenylphosphoranylidene)acetate → Ethyl cinnamate
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in toluene (5 mL) is added diphenyl diselenide (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford ethyl cinnamate.
Green Wittig Reaction (Solvent-Free)
Reaction: 4-Chlorobenzaldehyde + Benzyltriphenylphosphonium chloride → 4-Chlorostilbene
Procedure:
-
In a mortar, grind 4-chlorobenzaldehyde (1.0 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), and potassium carbonate (2.0 mmol) together for 15-20 minutes at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, add water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product is purified by recrystallization from ethanol.
Horner-Wadsworth-Emmons (HWE) Reaction
Reaction: Benzaldehyde + Triethyl phosphonoacetate → Ethyl cinnamate
Procedure:
-
To a suspension of sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C is added triethyl phosphonoacetate (1.0 mmol) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in THF (2 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Julia-Kocienski Olefination
Reaction: Benzaldehyde + 1-phenyl-1H-tetrazole-5-yl methyl sulfone → Stilbene
Procedure:
-
To a solution of 1-phenyl-1H-tetrazole-5-yl methyl sulfone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.1 mmol, 0.5 M solution in toluene).
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in THF (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Olefination Workflow and Environmental Impact Assessment
To better understand the processes, the following diagrams illustrate a general olefination workflow and the key considerations in assessing the environmental impact of a chemical reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.it [fishersci.it]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triphenylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. asiachmical.com [asiachmical.com]
- 10. h2olabcheck.com [h2olabcheck.com]
- 11. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 18. Julia olefination - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrophenyl Selenocyanate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Nitrophenyl selenocyanate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a chemical compound that is toxic if swallowed or inhaled and may cause damage to the liver through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Strict adherence to safety protocols is paramount when handling this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile, disposable. Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton®. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or dust generation.[2][3] |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | NIOSH-approved respirator | All work with this compound must be conducted in a certified chemical fume hood. In the event of a fume hood failure or a significant spill, a NIOSH-approved P100 particulate respirator should be used.[4][5][6] |
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Before beginning work, ensure that all necessary PPE is readily available and in good condition.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid the formation of dust. Use a spatula for transferring the solid.
-
Keep the container tightly closed when not in use.
3. Spill Response:
In the event of a spill, follow the established spill response protocol immediately. The primary goal is to contain the spill and prevent exposure and spread.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanup, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage of Waste:
-
Store hazardous waste containers in a designated and secure area, away from general laboratory traffic.
-
Ensure the waste containers are kept closed, except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[2] Selenium compounds require specific treatment for disposal to render them less harmful to the environment.[8][9]
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. acs.org [acs.org]
- 3. Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Departments - *Toxic Dust Respirator MSA [courthardware.com]
- 5. lowes.com [lowes.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
